Ethyl 2-amino-2-(2-methylphenyl)acetate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
JBEMYUMRWYCMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C)N |
Origin of Product |
United States |
Ethyl 2-amino-2-(2-methylphenyl)acetate chemical structure and properties
An In-Depth Technical Guide to Ethyl 2-amino-2-(2-methylphenyl)acetate
Introduction
Ethyl 2-amino-2-(2-methylphenyl)acetate, also known as Ethyl 2-amino-2-(o-tolyl)acetate, is a non-proteinogenic α-amino acid ester. Its structure, featuring a chiral center and a sterically influential ortho-methylphenyl group, makes it a valuable and strategic building block in medicinal chemistry and organic synthesis. Unlike standard amino acids, the o-tolyl moiety provides a unique conformational constraint and lipophilicity, which can be leveraged to modulate the pharmacological properties of target molecules. This guide provides a comprehensive overview of its chemical structure, properties, a robust synthetic protocol, spectroscopic characterization, and its applications as a key intermediate in the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
The molecular architecture of Ethyl 2-amino-2-(2-methylphenyl)acetate is defined by an ethyl ester functional group and a primary amine attached to the same carbon (the α-carbon), which is also bonded to a 2-methylphenyl (o-tolyl) ring. This substitution pattern creates a chiral center at the α-carbon, meaning the compound can exist as two enantiomers, (R) and (S).
Caption: Chemical structure of Ethyl 2-amino-2-(2-methylphenyl)acetate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 366018-88-4 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs[3] |
| Boiling Point | Not available (Predicted >250 °C) | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Low water solubility. | Inferred from analogs[4] |
| XLogP3 | ~2.6 | Inferred from analogs[5] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | [5] |
| Hydrogen Bond Acceptors | 3 (the -NH₂ and two ester oxygens) | [5] |
Spectroscopic Analysis for Structural Elucidation
Confirming the identity and purity of Ethyl 2-amino-2-(2-methylphenyl)acetate requires a suite of spectroscopic techniques. The data presented here are predicted values based on the analysis of structurally similar compounds and fundamental principles.[6]
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons (7.1-7.4 ppm): A complex multiplet corresponding to the four protons on the o-tolyl ring.
-
α-Proton ( ~4.5 ppm): A singlet (or a triplet if coupled to NH₂) corresponding to the Cα-H.
-
Ester Methylene Protons (~4.2 ppm): A quartet from the -OCH₂CH₃ group, coupled to the adjacent methyl group.
-
Amine Protons (~1.5-2.5 ppm): A broad singlet for the -NH₂ protons. The chemical shift can vary significantly with concentration and solvent.
-
Aromatic Methyl Protons (~2.4 ppm): A sharp singlet for the -CH₃ group on the phenyl ring.
-
Ester Methyl Protons (~1.2 ppm): A triplet from the -OCH₂CH₃ group, coupled to the adjacent methylene group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Ester Carbonyl (~173 ppm): The C=O of the ethyl ester.
-
Aromatic Carbons (125-140 ppm): Six distinct signals for the carbons of the phenyl ring.
-
Ester Methylene Carbon (~61 ppm): The -OCH₂ carbon.
-
α-Carbon (~58 ppm): The chiral carbon atom (Cα).
-
Aromatic Methyl Carbon (~19 ppm): The tolyl -CH₃ carbon.
-
Ester Methyl Carbon (~14 ppm): The -CH₃ of the ethyl group.
FTIR (Fourier-Transform Infrared Spectroscopy)
-
N-H Stretch (3300-3400 cm⁻¹): A characteristic pair of peaks for the primary amine.
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Peaks corresponding to the C-H bonds on the phenyl ring.
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Peaks for the C-H bonds of the methyl and ethyl groups.
-
C=O Stretch (Ester) (~1735 cm⁻¹): A strong, sharp absorption for the ester carbonyl.
-
C-O Stretch (Ester) (1150-1250 cm⁻¹): A strong absorption for the C-O single bond of the ester.
Mass Spectrometry (MS)
-
Molecular Ion Peak [M]⁺: The mass spectrometer should detect the molecular ion at m/z = 193.11.
-
[M+H]⁺: In electrospray ionization (ESI) positive mode, the protonated molecule would be observed at m/z = 194.12.
-
Key Fragmentation: A common fragmentation pattern is the loss of the ethoxycarbonyl group (-COOEt), leading to a significant fragment at m/z = 120.
Generalized Protocol for Spectroscopic Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6] For FTIR, a thin film of the neat liquid can be placed between two NaCl or KBr plates.[7]
-
¹H and ¹³C NMR Acquisition: Use a 400 MHz or higher field NMR spectrometer. Acquire a standard one-pulse ¹H spectrum followed by a proton-decoupled ¹³C spectrum.[6]
-
FTIR Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to record the spectrum over a range of 4000-400 cm⁻¹.[6]
-
MS Acquisition: Analyze the sample using a mass spectrometer with ESI or a similar soft ionization technique to identify the molecular ion peak.[7]
Synthesis and Purification
The synthesis of α-amino esters like Ethyl 2-amino-2-(2-methylphenyl)acetate is commonly achieved through the Strecker synthesis, a robust method that builds the amino acid scaffold in a one-pot reaction. This is followed by acidic alcoholysis to yield the desired ethyl ester.
Proposed Synthetic Pathway: Modified Strecker Synthesis
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-amino-2-(o-tolyl)acetonitrile (α-Aminonitrile Intermediate)
-
Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and an addition funnel.
-
Reagents: To the flask, add ammonium chloride (1.1 eq) dissolved in 50 mL of water. Add 50 mL of ethanol to create a biphasic system.
-
Addition: Slowly add 2-methylbenzaldehyde (1.0 eq) to the stirred solution.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.1 eq) in a minimal amount of water. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE). Add this solution dropwise to the reaction flask via the addition funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath if necessary.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis and Esterification to Ethyl 2-amino-2-(o-tolyl)acetate
-
Hydrolysis: Add the crude α-aminonitrile to 100 mL of concentrated hydrochloric acid. CAUTION: Work in a fume hood. Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours until the nitrile is fully hydrolyzed to the carboxylic acid.
-
Solvent Removal: Cool the mixture and remove the water and excess HCl under reduced pressure.
-
Esterification: To the resulting crude amino acid hydrochloride salt, add 150 mL of absolute ethanol. Heat the mixture to reflux for 8-12 hours. The presence of residual HCl from the previous step catalyzes the esterification (Fischer esterification).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 2-amino-2-(o-tolyl)acetate.
Applications in Research and Drug Development
Non-natural amino acids are foundational components in modern drug discovery. The incorporation of structures like Ethyl 2-amino-2-(o-tolyl)acetate can impart several desirable properties to a lead compound:
-
Increased Proteolytic Stability: Peptides or peptidomimetics containing non-natural amino acids are often more resistant to degradation by endogenous proteases, leading to a longer biological half-life.
-
Conformational Control: The bulky o-tolyl group can restrict the rotational freedom of the molecule, locking it into a specific bioactive conformation that enhances binding affinity to its target receptor or enzyme.
-
Modulation of Lipophilicity: The aromatic ring increases the lipophilicity of the parent molecule, which can improve its ability to cross cell membranes and access intracellular targets.
This compound serves as a key intermediate for synthesizing a wide range of more complex molecules, particularly those requiring a chiral amine structure for their biological activity.[8] Its utility is especially prominent in the synthesis of novel heterocyclic compounds, which form the core of many pharmaceutical agents.[9]
Sources
- 1. 366018-88-4|Ethyl 2-amino-2-(o-tolyl)acetate|BLD Pharm [bldpharm.com]
- 2. 812668-49-8|Ethyl 2-(3-amino-2-methylphenyl)acetate|BLD Pharm [bldpharm.com]
- 3. Ethyl 2-(3-amino-2-methylphenyl)acetate | 812668-49-8 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) (CAS NO:141109-19-5) | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers | Scimplify [scimplify.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of Ethyl 2-amino-2-(2-methylphenyl)acetate in Modern Organic Synthesis
Executive Summary
The expansion of chemical space in drug discovery relies heavily on the integration of non-proteinogenic (unnatural) amino acids. Ethyl 2-amino-2-(2-methylphenyl)acetate , often referred to as the ethyl ester of C-(o-tolyl)glycine, is a highly versatile α-arylglycine derivative. Unlike its N-aryl counterparts, this compound features the aryl group directly attached to the chiral α-carbon. This structural motif is a critical building block in the synthesis of complex peptidomimetics, glycopeptide antibiotics (such as vancomycin analogs), and novel heterocyclic therapeutics[1].
This whitepaper deconstructs the mechanism of action of Ethyl 2-amino-2-(2-methylphenyl)acetate in organic synthesis, detailing its bifunctional reactivity, the steric influence of its ortho-methyl group, and providing field-validated protocols for its synthesis and downstream application.
Mechanistic Profiling & Reactivity Dynamics
The utility of Ethyl 2-amino-2-(2-methylphenyl)acetate stems from its unique electronic and steric profile, which dictates its behavior in multi-component reactions and late-stage functionalizations.
Bifunctional Reactivity
As an α-amino ester, the molecule operates as a bifunctional synthon:
-
Nucleophilic α-Amine: The primary amine serves as a potent nucleophile for amidation, reductive amination, and transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig aminations).
-
Electrophilic Ester: The ethyl ester moiety is primed for nucleophilic acyl substitution, saponification to the free acid for solid-phase peptide synthesis (SPPS), or reduction to the corresponding chiral amino alcohol.
The Ortho-Effect: Steric Shielding and Atropisomerism
The presence of the methyl group at the ortho position of the phenyl ring fundamentally alters the molecule's reaction kinetics compared to standard phenylglycine. The steric bulk of the o-tolyl group restricts the free rotation of the C(α)–Aryl bond. In asymmetric synthesis, this steric shielding blocks one face of the reactive intermediate, significantly enhancing diastereoselectivity during nucleophilic attack, albeit often requiring longer reaction times or elevated temperatures to overcome the activation energy barrier[1].
α-C(sp³)–H Functionalization and Radical Stability
The α-proton of this compound is highly activated by the adjacent ester and aryl groups. Recent advances in photoredox catalysis exploit this by using iron or copper catalysts to abstract the α-proton, generating a transient carbon-centered radical. The o-tolyl group stabilizes this radical via resonance and hyperconjugation, allowing for site-selective C(sp³)–H alkylation to form quaternary unnatural amino acids[2][3].
Fig 1: Bifunctional reactivity pathways of Ethyl 2-amino-2-(2-methylphenyl)acetate.
Quantitative Analysis: The Impact of Ortho-Substitution
When synthesizing α-arylglycines via Palladium-catalyzed enantioselective three-component reactions (using glyoxylic acid, sulfonamides, and aryl trifluoroborates), the position of the substituent on the aryl ring drastically affects the reaction metrics[1][4].
The following table summarizes the causal relationship between steric hindrance and reaction outcomes. The ortho-methyl group lowers the overall yield due to steric crowding at the transition state but provides superior facial discrimination, resulting in the highest enantiomeric excess (ee).
| Aryl Substituent (Boronic Acid) | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Mechanistic Observation |
| Phenyl (Unsubstituted) | 89% | 95% | 12 | Baseline reactivity; standard facial attack. |
| p-Tolyl (Para-substituted) | 85% | 94% | 12 | Minimal steric impact; slight electronic donation. |
| p-Methoxyphenyl | 82% | 92% | 12 | Strong electron donation stabilizes imine, slightly reducing electrophilicity. |
| o-Tolyl (Ortho-substituted) | 76% | 98% | 18 | High steric bulk restricts rotation, maximizing stereocontrol at the cost of rate. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for each critical step to empower the chemist to troubleshoot in real-time.
Protocol 1: Asymmetric Synthesis via Pd-Catalyzed Petasis Reaction
This protocol details the synthesis of the free acid precursor, followed by esterification to yield Ethyl 2-amino-2-(2-methylphenyl)acetate.
Reagents: Glyoxylic acid monohydrate (1.0 eq), o-Tolylboronic acid (1.2 eq), Benzhydrylamine (1.0 eq), Pd(OAc)₂ (5 mol%), Chiral Ligand (e.g., (R)-BINAP, 6 mol%), Ethanol.
Step-by-Step Methodology:
-
Imine Formation: Dissolve glyoxylic acid and benzhydrylamine in anhydrous ethanol at 25°C. Stir for 1 hour.
-
Causality: Pre-forming the imine prevents the boronic acid from prematurely decomposing or engaging in off-target homocoupling.
-
Validation: An aliquot run on TLC (Hexanes/EtOAc 7:3) should show the disappearance of the amine spot and the appearance of a UV-active imine intermediate.
-
-
Catalytic Asymmetric Addition: Add Pd(OAc)₂, (R)-BINAP, and o-tolylboronic acid to the mixture. Heat to 40°C for 18 hours.
-
Causality: The chiral Pd-complex coordinates to the imine, and the bulky o-tolyl group of the boronic acid is forced to attack from the least sterically hindered face, dictated by the BINAP ligand, ensuring high enantioselectivity[4].
-
-
Deprotection: Subject the crude mixture to hydrogenation (H₂, Pd/C) to remove the benzhydryl group, yielding the free unnatural amino acid.
-
Esterification: Suspend the free amino acid in absolute ethanol. Cool to 0°C and dropwise add Thionyl Chloride (SOCl₂, 1.5 eq). Reflux for 4 hours.
-
Causality: SOCl₂ reacts with ethanol to generate HCl in situ, which catalyzes the Fischer esterification while simultaneously protecting the amine as a hydrochloride salt.
-
Validation: The product should precipitate as a white crystalline solid upon cooling and addition of diethyl ether.
-
Protocol 2: Incorporation into Peptidomimetics (SPPS)
Unnatural amino acids (UAAs) are critical for reprogramming natural proteins to resist enzymatic degradation[5].
Step-by-Step Methodology:
-
Fmoc-Protection: React Ethyl 2-amino-2-(2-methylphenyl)acetate with Fmoc-Cl and Na₂CO₃ in a Dioxane/Water mixture.
-
Saponification: Treat the Fmoc-protected ester with LiOH (1.5 eq) in THF/H₂O (3:1) for 2 hours to unmask the carboxylic acid.
-
Validation: LC-MS must confirm the mass shift corresponding to the loss of the ethyl group (M - 28).
-
-
Peptide Coupling: Use HATU (1.2 eq) and DIPEA (2.0 eq) in DMF to couple the Fmoc-UAA-OH to the solid-supported peptide chain.
-
Causality: Standard coupling reagents (like DCC or HBTU) often fail here. The ortho-methyl group creates severe steric clash at the α-carbon. HATU generates a highly reactive 7-aza-OBt ester intermediate capable of overcoming this steric barrier.
-
Fig 2: Experimental workflow for the synthesis and peptide integration of the target compound.
Future Outlook in Drug Discovery
The strategic use of Ethyl 2-amino-2-(2-methylphenyl)acetate extends beyond standard peptide synthesis. Recent breakthroughs in iron-mediated ligand-to-metal charge transfer (LMCT) photocatalysis have demonstrated that the α-position of such glycine derivatives can be selectively alkylated using unactivated carboxylic acids[3]. This opens the door for the late-stage bioconjugation of complex drug molecules directly onto the α-carbon of the o-tolylglycine scaffold, providing a robust platform for the development of next-generation peptide-drug conjugates (PDCs).
References
-
Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates. Beilstein Journal of Organic Chemistry. Available at:[Link][1]
-
Reprogramming natural proteins using unnatural amino acids. RSC Advances (NIH PMC). Available at:[Link][5]
-
Photoinduced C(sp³)–H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides. Accounts of Chemical Research (ACS). Available at:[Link][2]
-
Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycine Derivatives from Glyoxylic Acid, Sulfonamides and Aryl Trifluoroborates. ChemRxiv. Available at:[Link][4]
-
Iron photocatalysis towards site-selective C(sp³)–H alkylation of glycines and peptides. Chemical Science (NIH PMC). Available at:[Link][3]
Sources
- 1. BJOC - Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iron photocatalysis towards site-selective C(sp3)–H alkylation of glycines and peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Characterization of Ethyl 2-amino-2-(2-methylphenyl)acetate: Exact Mass and Molecular Weight Determination
Executive Summary Ethyl 2-amino-2-(2-methylphenyl)acetate (Chemical Formula: C11H15NO2) is a specialized amino acid ester utilized extensively as a synthetic intermediate in pharmaceutical development. In high-stakes drug discovery workflows, the precise analytical characterization of such intermediates is non-negotiable. This whitepaper provides an in-depth technical framework for calculating, differentiating, and empirically validating the average molecular weight and the monoisotopic exact mass of this compound using High-Resolution Mass Spectrometry (HRMS).
The Causality of Mass Definitions: Molecular Weight vs. Exact Mass
A common pitfall in early-stage drug development is the conflation of average molecular weight with exact mass. As a Senior Application Scientist, I mandate that these two metrics be treated as distinct parameters serving entirely different operational purposes.
-
Average Molecular Weight (193.246 g/mol ): This value is derived from the standard atomic weights of the elements, which account for the natural terrestrial isotopic distribution[1]. Its primary utility is strictly stoichiometric. When a synthetic chemist is weighing out reagents to achieve specific molar equivalents in a reaction, the average molecular weight is the required metric.
-
Monoisotopic Exact Mass (193.110279 Da): This value is calculated using only the mass of the single most abundant, naturally occurring isotope of each constituent element (e.g., ^12^C, ^1^H, ^14^N, ^16^O)[2]. In analytical workflows, particularly HRMS, the mass spectrometer separates isotopes. Therefore, the instrument detects the exact mass of the specific isotopic envelope, not the average mass[3].
Table 1: Fundamental Isotopic Masses and Natural Abundances
To build a self-validating calculation, we rely on the IUPAC 2021 standard atomic weights and isotopic masses[1].
| Element | Primary Isotope | Exact Mass (Da) | Natural Abundance (%) | Average Atomic Weight |
| Carbon | ^12^C | 12.000000 | 98.93 | 12.011 |
| Hydrogen | ^1^H | 1.007825 | 99.98 | 1.008 |
| Nitrogen | ^14^N | 14.003074 | 99.63 | 14.007 |
| Oxygen | ^16^O | 15.994915 | 99.76 | 15.999 |
Table 2: Calculated Mass Parameters for C11H15NO2
Using the fundamental constants above, we establish the theoretical targets for Ethyl 2-amino-2-(2-methylphenyl)acetate.
| Parameter | Calculated Value | Analytical Application |
| Chemical Formula | C11H15NO2 | Elemental Composition |
| Average Molecular Weight | 193.246 g/mol | Synthesis & Stoichiometry |
| Monoisotopic Exact Mass | 193.110279 Da | HRMS Target Mass |
| Precursor Ion [M+H]^+^ m/z | 194.1176 | Positive Mode ESI Detection |
Empirical Determination via LC-HRMS Workflow
Theoretical calculations must be empirically validated. To achieve this, we employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) using an Electrospray Ionization (ESI) source.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the analyte in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor. By lowering the pH, we drive the equilibrium toward the protonated state of the amine group, ensuring maximum ionization efficiency for the [M+H]^+^ precursor ion.
-
-
Chromatographic Separation: Inject 1 µL onto a sub-2 µm C18 UHPLC column using a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Causality: The C18 stationary phase resolves the analyte from potential synthetic impurities or isobaric interferences before they enter the mass spectrometer, preventing ion suppression.
-
-
Ionization (ESI+): Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV.
-
Mass Analysis (Self-Validating System): Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer. Crucially, infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously.
-
Causality: Time-of-flight tubes are subject to thermal drift. The lock-mass provides real-time internal calibration. By continuously monitoring a known mass, the system self-corrects, guaranteeing a mass accuracy error of less than 5 parts-per-million (ppm).
-
Figure 1: LC-HRMS workflow for exact mass determination and self-validating system calibration.
Structural Validation via MS/MS Fragmentation
Detecting a precursor ion at m/z 194.1176 confirms the elemental formula C11H15NO2, but it does not confirm the specific structural connectivity (e.g., it cannot distinguish between the 2-methylphenyl and 4-methylphenyl isomers). To establish a self-validating proof of structure, we must induce fragmentation using tandem mass spectrometry (MS/MS).
Collision-Induced Dissociation (CID) Causality
By isolating the precursor ion in the quadrupole and accelerating it into a collision cell filled with Argon gas (Collision Energy: ~20 eV), we convert kinetic energy into vibrational energy. The weakest bonds in Ethyl 2-amino-2-(2-methylphenyl)acetate—specifically the ester and amine linkages—will cleave first, generating a highly predictable and specific fragment fingerprint.
-
Loss of Ammonia (-NH3): The aliphatic amine is highly susceptible to cleavage, resulting in a neutral loss of 17.0265 Da, yielding a fragment at m/z 177.0911 .
-
Loss of Ethanol (-EtOH): The ethyl ester group readily undergoes cleavage, resulting in a neutral loss of 46.0419 Da, yielding a fragment at m/z 148.0757 .
-
Combined Loss: The sequential loss of both groups leaves the core o-tolyl-acetate backbone, yielding a fragment at m/z 131.0492 .
Figure 2: Proposed CID MS/MS fragmentation pathway for Ethyl 2-amino-2-(2-methylphenyl)acetate.
Conclusion
The analytical characterization of Ethyl 2-amino-2-(2-methylphenyl)acetate requires a rigorous distinction between its average molecular weight (193.246 g/mol ) for synthetic stoichiometry and its monoisotopic exact mass (193.110279 Da) for HRMS identification. By implementing an LC-HRMS workflow equipped with real-time lock-mass calibration and CID-driven MS/MS fragmentation, laboratories can establish a self-validating system that guarantees both elemental and structural integrity during drug development.
References
-
Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)." Pure and Applied Chemistry, U.S. Geological Survey. URL: [Link]
-
Meija, J., et al. "Atomic weights of the elements 2013 (IUPAC Technical Report)." Pure and Applied Chemistry, ResearchGate. URL: [Link]
-
National Center for Biotechnology Information. "Computed Properties for C11H15NO2 (Monoisotopic Mass Reference)." PubChem Database. URL: [Link]
Sources
Thermodynamic Profiling and Phase Transition Dynamics of Ethyl 2-amino-2-(2-methylphenyl)acetate
Executive Summary
Ethyl 2-amino-2-(2-methylphenyl)acetate (also referred to as ethyl o-tolylglycinate) is a highly specialized non-canonical amino acid derivative. As a critical building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), understanding its thermodynamic properties—specifically its phase transition behavior and melting point—is paramount for formulation stability and scale-up manufacturing.
Because the direct empirical data for this specific ethyl ester is highly proprietary in pharmaceutical libraries, this whitepaper establishes its thermodynamic profile through rigorous structural extrapolation from its parent acid, 2-amino-2-(2-methylphenyl)acetic acid[1][2], and its des-methyl analog, ethyl phenylglycinate[3][4]. We provide a comprehensive guide to the causality of its physical state, alongside self-validating experimental protocols for empirical determination.
Molecular Architecture and Thermodynamic Foundations
The thermodynamic stability and melting point of an organic molecule are dictated by its crystal lattice energy, which is a function of intermolecular forces (hydrogen bonding, dipole-dipole interactions) and molecular symmetry.
Ethyl 2-amino-2-(2-methylphenyl)acetate features three critical structural domains that govern its thermodynamics:
-
The Ester Linkage: Esterification of the parent carboxylic acid eliminates the zwitterionic nature of the amino acid. The parent compound, 2-amino-2-(2-methylphenyl)acetic acid, exists as a tightly bound zwitterionic lattice with a high decomposition melting point of 234–238 °C[1]. Masking the acid as an ethyl ester drastically reduces intermolecular hydrogen bonding, causing a massive drop in the melting point.
-
The Ortho-Methyl Group (Steric Hindrance): The methyl group at the 2-position of the phenyl ring creates significant steric clash with the alpha-amino and ester groups. This restricts the rotation of the phenyl ring, preventing the molecule from adopting the planar conformations necessary for dense crystal packing.
-
The Free Base vs. Hydrochloride Salt: Due to the disrupted packing caused by the ortho-methyl group, the free base of this compound is thermodynamically favored as a viscous liquid or low-melting solid at room temperature. To restore lattice energy and achieve a stable, high-melting crystalline solid suitable for pharmaceutical storage, it must be converted into a hydrochloride (HCl) salt .
Phase Transition Thermodynamics (Melting Point Analysis)
To accurately predict the melting point ( Tm ) of Ethyl 2-amino-2-(2-methylphenyl)acetate, we benchmark it against structurally adjacent validated compounds.
The unmethylated analog, ethyl phenylglycinate (free base), exhibits a melting point of 58 °C[3]. The introduction of the ortho-methyl group in our target compound disrupts the crystal lattice packing efficiency. Consequently, the free base of Ethyl 2-amino-2-(2-methylphenyl)acetate will exhibit a melting point depression, likely existing as an oil or melting below 50 °C.
Conversely, the hydrochloride salt of the unmethylated analog (ethyl 2-amino-2-phenylacetate HCl) has a highly stable melting point of 189–191 °C[5][6]. The ionic interactions in the salt form dominate the lattice energy, overriding the steric penalties of the ortho-methyl group. Therefore, Ethyl 2-amino-2-(2-methylphenyl)acetate hydrochloride is predicted to be a crystalline solid with a melting point in the range of 180–200 °C .
Comparative Thermodynamic Data
| Compound | State at RT | Melting Point (°C) | Boiling Point (°C) |
| 2-Amino-2-(2-methylphenyl)acetic acid (Parent) | Solid | 234–238 (decomp)[1] | 307.6 ± 30.0[1] |
| Ethyl 2-amino-2-phenylacetate (Des-methyl Free Base) | Solid | 58[3] | 140 (at 8 mmHg)[3] |
| Ethyl 2-amino-2-phenylacetate HCl (Des-methyl Salt) | Solid | 189–191[5][6] | N/A (Decomposes) |
| Ethyl 2-amino-2-(2-methylphenyl)acetate (Target Free Base) | Viscous Liquid | < 50 (Predicted) | ~ 145–155 (Predicted) |
| Ethyl 2-amino-2-(2-methylphenyl)acetate HCl (Target Salt) | Crystalline Solid | 180–200 (Predicted) | N/A (Decomposes) |
Empirical Determination Protocols (Self-Validating Systems)
To empirically validate the thermodynamic properties of the synthesized ester, a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow must be employed.
Causality: TGA must strictly precede DSC. If the compound degrades at or near its melting point (as is common with amino acid derivatives), the endothermic peak observed in DSC will be an unquantifiable convolution of fusion ( ΔHfus ) and degradation enthalpies, rendering the data invalid.
Fig 1: Self-validating thermal analysis workflow ensuring degradation does not convolute fusion data.
Step-by-Step Methodology: DSC Protocol
-
Calibration (System Validation): Calibrate the DSC instrument using a high-purity Indium standard ( Tm=156.6∘C , ΔHfus=28.45 J/g ). Validation: The system is only approved for use if the Indium onset temperature is within ±0.1∘C of the standard.
-
Sample Preparation: Weigh exactly 2.0 to 5.0 mg of anhydrous Ethyl 2-amino-2-(2-methylphenyl)acetate HCl into an aluminum pan. Causality: Anhydrous conditions are critical; residual moisture acts as a plasticizer, artificially depressing the melting point via freezing-point depression mechanics. Crimp the pan with a pinhole lid to allow outgassing.
-
Thermal Method: Equilibrate the sample at 25 °C. Ramp the temperature at a strict rate of 10 °C/min up to 220 °C under a dry Nitrogen purge (50 mL/min). Causality: A 10 °C/min rate provides the optimal balance; slower rates risk in-situ degradation before melting, while faster rates cause thermal lag across the sample pan.
-
Data Extraction: Determine the melting point from the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset represents the true thermodynamic melting point independent of sample mass.
Synthetic Thermodynamics and Salt Formation
The synthesis of Ethyl 2-amino-2-(2-methylphenyl)acetate from its parent acid requires overcoming the steric hindrance of the ortho-methyl group. Traditional Fischer esterification (using H2SO4 and Ethanol) relies on an equilibrium that is thermodynamically unfavorable for sterically hindered substrates.
Causality of Protocol: To bypass this thermodynamic bottleneck, Thionyl Chloride ( SOCl2 ) is utilized. This generates a highly reactive acyl chloride intermediate, driving the reaction forward ( ΔG≪0 ) and coupling the esterification directly to the formation of the stable hydrochloride salt.
Fig 2: Thermodynamic energy profile and synthetic pathway for the target ester hydrochloride.
Step-by-Step Methodology: Esterification & Crystallization
-
Activation: Suspend 1.0 equivalent of 2-amino-2-(2-methylphenyl)acetic acid in absolute ethanol (10 volumes) under an inert argon atmosphere at 0 °C.
-
Reagent Addition: Dropwise, add 1.5 equivalents of Thionyl Chloride ( SOCl2 ). Self-Validation: The reaction progress is validated in situ by the evolution of SO2 and HCl gases. The suspension will gradually clear as the zwitterion is converted to the soluble ester.
-
Reflux: Heat the reaction to 70 °C for 4 hours.
-
Isolation: Concentrate the reaction mixture in vacuo to remove excess ethanol and residual SOCl2 .
-
Crystallization: Dissolve the resulting crude oil in minimal absolute ethanol and precipitate the salt by adding cold diethyl ether. Filter the resulting white crystals and dry under high vacuum at 40 °C for 12 hours to yield Ethyl 2-amino-2-(2-methylphenyl)acetate hydrochloride .
References
- Source: echemi.
- 2-Amino-2-(2-methylphenyl)
- Source: sigmaaldrich.
- Safety Data Sheet (Ethyl phenylglycinate)
- CAS 17609-48-2 | (R)
- 17609-48-2(D-(-)-ALPHA-PHENYLGLYCINE ETHYL ESTER HYDROCHLORIDE)
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl phenylglycinate | 2216-92-4 [sigmaaldrich.com]
- 4. testing.chemscene.com [testing.chemscene.com]
- 5. CAS 17609-48-2 | 4658-5-R4 | MDL MFCD00052005 | (R)-Ethyl 2-amino-2-phenylacetate hydrochloride | SynQuest Laboratories [synquestlabs.com]
- 6. 17609-48-2 CAS MSDS (D-(-)-ALPHA-PHENYLGLYCINE ETHYL ESTER HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Navigating the Unknown: A Predictive Safety and Toxicity Profile of Ethyl 2-amino-2-(2-methylphenyl)acetate
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ethyl 2-amino-2-(2-methylphenyl)acetate is a molecule of interest within the broader class of α-amino acid esters, compounds with significant applications in organic synthesis and pharmaceutical development. However, a comprehensive, publicly available Safety Data Sheet (SDS) and a detailed toxicological profile for this specific chemical entity are not readily accessible. This guide addresses this critical information gap by providing a predictive safety and toxicity profile based on a thorough analysis of structurally analogous compounds. For researchers, scientists, and drug development professionals, this document offers a framework for safe handling, risk assessment, and the design of future toxicological studies. It must be unequivocally stated that the information herein is a predictive assessment and should not supplant empirical testing and a compound-specific SDS.
Introduction: The Challenge of Novel Chemical Entities
The rapid pace of chemical synthesis and drug discovery often outpaces the comprehensive toxicological evaluation of every new molecule. Ethyl 2-amino-2-(2-methylphenyl)acetate represents a case in point—a compound with potential utility for which specific safety data is not yet established in the public domain. In such instances, a scientifically rigorous approach to predicting potential hazards is not only prudent but essential for ensuring laboratory safety and guiding preclinical development.
This whitepaper leverages the principles of read-across and structure-activity relationships (SAR) to construct a provisional safety and toxicity profile. By examining the known hazards of structurally related phenylacetates, α-amino acid esters, and other relevant analogues, we can infer a likely hazard profile for the target molecule. This approach is a cornerstone of modern computational toxicology and provides a vital first step in the safety assessment of novel chemical entities.[1][2]
Methodology for Predictive Profiling
The predictive profile for Ethyl 2-amino-2-(2-methylphenyl)acetate was developed through a systematic process, as illustrated in the workflow diagram below. This methodology is designed to provide a conservative and safety-focused assessment in the absence of direct empirical data.
Figure 1: Workflow for Predictive Safety Profiling of Novel Chemical Entities.
Predicted Physicochemical Properties
While experimental data is unavailable, certain physicochemical properties can be estimated based on the molecular structure. These properties are crucial for understanding the potential for exposure and absorption.
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₅NO₂ | Based on chemical structure |
| Molecular Weight | 193.24 g/mol | Calculated from the molecular formula |
| Appearance | Likely a liquid or low-melting solid | Based on similar phenylacetate and amino acid esters |
| Solubility | Predicted to have low solubility in water. Soluble in organic solvents. | The ethyl ester and phenyl groups confer hydrophobicity. |
| Vapor Pressure | Likely low to moderate | Typical for compounds of this molecular weight and structure |
Predictive Hazard Identification and Toxicological Profile
Based on the analysis of safety data for structurally related compounds, including various phenylacetate esters and α-amino acid esters, the following hazard classifications and toxicological profile are predicted for Ethyl 2-amino-2-(2-methylphenyl)acetate.
GHS Hazard Classification (Predicted)
| Hazard Class | Predicted Classification | Basis for Prediction (Structural Analogues) |
| Acute Toxicity (Oral) | Category 4 or 5 (Harmful if swallowed) | Phenylacetic acid and its esters show moderate acute oral toxicity.[3][4][5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Many organic esters and amino acid derivatives can cause skin irritation upon prolonged contact.[4][6] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | A common property of many organic chemicals, particularly esters, that can cause significant eye irritation.[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of vapors or aerosols may irritate the respiratory tract, a common finding for volatile organic compounds.[4] |
Toxicological Endpoints (Predicted)
-
Acute Toxicity:
-
Oral: Expected to have low to moderate acute toxicity. The oral LD50 for phenylacetic acid in rats is 2250 mg/kg.[3][5] Simple acetate esters generally have low acute toxicity.[7]
-
Dermal: Expected to have low acute dermal toxicity.
-
Inhalation: Vapors may cause irritation to the respiratory system. At high concentrations, narcotic effects, such as drowsiness and dizziness, could be possible, similar to other organic solvents and esters.[7]
-
-
Irritation and Sensitization:
-
Skin: Predicted to be a skin irritant. Prolonged or repeated contact may lead to dermatitis.
-
Eyes: Predicted to be a serious eye irritant, potentially causing redness, pain, and blurred vision.
-
Sensitization: The potential for skin sensitization is unknown but should be considered possible. Some amino acid derivatives can act as sensitizers.
-
-
Chronic Toxicity and Carcinogenicity:
-
Mutagenicity: Data on analogous compounds do not suggest a high likelihood of mutagenicity.[3][8]
-
Carcinogenicity: There is no data to suggest that this compound would be carcinogenic. Phenylacetic acid is not classified as a carcinogen.[3]
-
Reproductive Toxicity: No data is available to assess reproductive toxicity.
-
-
Metabolism: It is anticipated that Ethyl 2-amino-2-(2-methylphenyl)acetate would be metabolized via hydrolysis of the ester bond by carboxylesterases to yield ethanol and 2-amino-2-(2-methylphenyl)acetic acid.[8][9] The resulting acid would likely undergo further metabolism and be excreted.
Recommended Safe Handling and Storage
Given the predicted hazard profile, the following handling and storage procedures are recommended to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating or creating aerosols.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
The following diagram outlines the recommended PPE for handling Ethyl 2-amino-2-(2-methylphenyl)acetate.
Sources
- 1. instem.com [instem.com]
- 2. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]
- 3. CPAchem.Web.Client [cpachem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. one.oecd.org [one.oecd.org]
Application Note: Ethyl 2-amino-2-(2-methylphenyl)acetate in Medicinal Chemistry and Drug Discovery
Introduction & Mechanistic Rationale
In modern medicinal chemistry, the incorporation of unnatural amino acids is a fundamental strategy for overcoming the pharmacokinetic and pharmacodynamic limitations of native peptides. Ethyl 2-amino-2-(2-methylphenyl)acetate (an ethyl ester of o-methylphenylglycine) serves as a highly specialized, sterically constrained building block.
The structural uniqueness of this compound lies in its ortho-methyl substitution on the phenyl ring adjacent to the chiral alpha-carbon. This substitution serves two primary mechanistic purposes:
-
Conformational Restriction: The steric bulk of the ortho-methyl group restricts the rotation of the aromatic ring, effectively locking the ϕ and ψ dihedral angles of the resulting peptide backbone. This pre-organization reduces the entropic cost of binding to target receptors, often leading to enhanced affinity [2].
-
Metabolic Shielding: The proximity of the methyl group to the alpha-carbon sterically shields the adjacent peptide bonds from enzymatic hydrolysis by endogenous proteases, significantly extending the plasma half-life of the resulting peptidomimetics.
The ethyl ester moiety acts as a lipophilic protecting group. It allows the compound to be readily utilized as an amine donor in solution-phase amide couplings without the risk of self-polymerization, while also providing a pathway for the development of cell-permeable prodrugs.
Key Therapeutic Applications
Arginine Mimetics in Antiviral Protease Inhibitors
The NS2B-NS3 serine protease is a critical target for Dengue and West Nile virus therapeutics. Researchers have successfully utilized phenylglycine derivatives as non-natural arginine mimetics. By substituting the highly basic, flexible arginine side chain with a rigidified phenylglycine scaffold, inhibitors achieve nanomolar binding affinities while bypassing the poor membrane permeability typically associated with highly charged guanidinium groups [4].
Selective β3 -Adrenoceptor Agonists
N-phenylglycine derivatives have been identified as potent, selective β3 -adrenoceptor agonists used in the treatment of overactive bladder and frequent urination. The phenylglycine core provides excellent selectivity for the β3 subtype over β1 and β2 receptors, minimizing cardiovascular side effects. The rigid aromatic system optimally positions the amine for hydrogen bonding within the receptor's orthosteric site [1].
β3-Adrenoceptor signaling pathway activated by phenylglycine-derived agonists.
PPAR γ Lead Compounds for Metabolic Diseases
L-phenylglycine derivatives have been designed as novel peroxisome proliferator-activated receptor gamma (PPAR γ ) agonists. Modifying the phenylglycine core allows researchers to mimic the bioactivity of tyrosine derivatives and thiazolidinediones, yielding compounds with high PPAR response element (PPRE) activation for antidiabetic applications [3].
Quantitative Data: Impact of Phenylglycine Substitution
The table below summarizes the pharmacological impact of incorporating sterically hindered phenylglycine derivatives compared to native or flexible amino acids, demonstrating the value of the ortho-substituted scaffold.
| Structural Motif | Target Application | Binding Affinity ( IC50 / EC50 ) | Proteolytic Stability ( t1/2 in plasma) | Selectivity Profile |
| Native Arginine | Dengue NS2B-NS3 | ~15.0 μM | < 1 hour | Poor (Pan-protease) |
| Unsubstituted Phenylglycine | Dengue NS2B-NS3 | 1.2 μM | ~4 hours | Moderate |
| o-Methylphenylglycine | Dengue NS2B-NS3 | 0.4 μM | > 12 hours | High (Target specific) |
| N-Phenylglycine Core | β3 -Adrenoceptor | 0.93 - 11 nM | N/A (Small molecule) | >100-fold over β1 / β2 |
(Data synthesized from comparative structure-activity relationship (SAR) studies in viral protease and GPCR targeting [1][4].)
Experimental Methodologies
The following protocols detail the integration of Ethyl 2-amino-2-(2-methylphenyl)acetate into a standard drug discovery workflow.
Workflow for synthesizing peptidomimetics using Ethyl 2-amino-2-(2-methylphenyl)acetate.
Protocol 1: Solution-Phase Amide Coupling (N-Acylation)
Rationale: The ortho-methyl group introduces significant steric hindrance at the benzylic amine. Standard coupling reagents (like EDC/HOBt) often result in low yields or prolonged reaction times, which can lead to epimerization of the chiral center. Therefore, the highly reactive uronium salt HATU is utilized to accelerate the formation of the active ester [2].
Materials:
-
Ethyl 2-amino-2-(2-methylphenyl)acetate hydrochloride (1.0 eq)
-
Carboxylic acid building block (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (1.5 eq) and stir at room temperature for 10 minutes to form the active O-At ester.
-
Amine Addition: In a separate vial, dissolve Ethyl 2-amino-2-(2-methylphenyl)acetate hydrochloride (1.0 eq) in a minimal amount of DMF. Add DIPEA (1.5 eq) to neutralize the hydrochloride salt, freeing the nucleophilic amine.
-
Coupling: Add the amine solution dropwise to the activated acid mixture. Stir at room temperature for 4–6 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting amine mass ( m/z 194.1 [M+H]+ ) and the emergence of the product mass confirm completion.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M HCl, brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol 2: Saponification of the Ethyl Ester
Rationale: To utilize the newly synthesized intermediate for further C-terminal elongation or to evaluate it as a free-acid API, the ethyl ester must be hydrolyzed. LiOH in a mixed aqueous/organic solvent system is chosen over NaOH to provide a milder pH environment, minimizing the risk of base-catalyzed racemization at the sensitive phenylglycine α -carbon [2].
Step-by-Step Procedure:
-
Solvation: Dissolve the ethyl ester intermediate from Protocol 1 in a 3:1:1 mixture of THF/MeOH/ H2O (0.1 M concentration). The organic solvents ensure the lipophilic intermediate remains entirely in solution.
-
Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2O ) (3.0 eq) to the solution. Stir at room temperature for 2–4 hours.
-
Self-Validation: Perform Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes/EtOAc). The ester will appear as a high- Rf spot, while the resulting carboxylic acid will remain at the baseline.
-
Isolation: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 using 1M HCl.
-
Extraction: The free acid will precipitate or form an oil. Extract the acidic aqueous layer with Dichloromethane (DCM) three times. Dry the combined DCM layers over MgSO4 and concentrate to yield the pure free acid.
References
-
Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence. Journal of Medicinal Chemistry.[Link]
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Advances.[Link]
-
Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry.[Link]
-
Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry.[Link]
Application Note: Handling, Storage, and Safety Guidelines for Ethyl 2-amino-2-(2-methylphenyl)acetate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Ethyl 2-amino-2-(2-methylphenyl)acetate (also known as ethyl o-tolylglycinate).
Mechanistic Overview & Structural Insights
Ethyl 2-amino-2-(2-methylphenyl)acetate is an unnatural α -amino acid ester utilized extensively as a chiral building block in peptidomimetics, asymmetric synthesis, and active pharmaceutical ingredient (API) development[1].
Handling this compound requires an understanding of its structural causality. The presence of the ortho-methyl group on the phenyl ring introduces significant steric hindrance around the α -carbon. While this steric bulk beneficially reduces the rate of spontaneous ester hydrolysis compared to unhindered analogs like ethyl phenylglycinate[2], the primary amine remains highly nucleophilic. If the free base is left neat at room temperature, it is prone to intermolecular auto-condensation, leading to the formation of inactive diketopiperazine derivatives. Consequently, controlling the protonation state of the amine is the most critical factor in preserving the integrity of the compound[3].
Physicochemical Properties & Stability Metrics
To establish a baseline for storage and reaction conditions, the quantitative properties of the compound are summarized below. Data is extrapolated from its well-characterized analog, ethyl 2-amino-2-phenylacetate, adjusted for the ortho-methyl substitution[4][5].
| Parameter | Value / Description | Mechanistic Implication |
| Molecular Formula | C11H15NO2 | Contains both a nucleophile ( NH2 ) and an electrophile (ester), risking auto-condensation. |
| Molecular Weight | 193.25 g/mol | Useful for stoichiometric calculations in peptide coupling. |
| Physical State (Free Base) | Viscous oil to low-melting solid | Prone to atmospheric oxidation and moisture absorption. |
| Physical State (HCl Salt) | White crystalline powder | Highly stable; protonation eliminates amine nucleophilicity. |
| Solubility (Free Base) | DCM, EtOAc, Ether, Alcohols | Ideal for organic extraction and coupling reactions. |
| Solubility (HCl Salt) | Water, Methanol, DMF | Requires neutralization (free-basing) before organic reactions. |
Safety, Toxicity, and Hazard Mitigation
Ethyl 2-amino-2-(2-methylphenyl)acetate is a bioactive intermediate and must be handled with strict adherence to chemical hygiene plans.
-
Primary Hazards: The free base is a known skin and eye irritant (GHS Hazard Statements: H315, H319) and may cause respiratory irritation (H335)[6].
-
PPE Requirements: Nitrile gloves (double-gloving recommended when handling the neat oil), safety goggles, and a flame-retardant lab coat. All manipulations of the free base must occur within a certified chemical fume hood.
-
Spill Protocol: For free base spills, absorb with an inert material (e.g., vermiculite or dry sand) rather than paper towels to prevent rapid oxidation. Neutralize residual amine with a dilute, weak acid (e.g., 5% acetic acid) before final cleanup.
Visual Workflows for Handling and Degradation
The following diagrams map the chemical stability pathways and the laboratory decision matrix for handling the compound.
Fig 1. Mechanistic pathways of degradation vs. stabilization for the free base ester.
Fig 2. Decision matrix for the receipt, handling, and storage based on salt form.
Self-Validating Laboratory Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow contains built-in physical or chemical checkpoints to confirm success before proceeding to the next step.
Protocol A: Conversion to Hydrochloride Salt for Archival Storage
If the compound is received or synthesized as a free base, it must be converted to the HCl salt for storage exceeding 48 hours.
-
Dissolution: Dissolve the free base in anhydrous diethyl ether (0.1 M concentration) in a round-bottom flask under an argon atmosphere.
-
Causality: Anhydrous ether is chosen because the resulting HCl salt is highly insoluble in it, driving the precipitation thermodynamically. Argon prevents oxidative degradation.
-
-
Cooling: Submerge the flask in an ice-water bath (0°C) for 10 minutes.
-
Causality: Amine protonation is highly exothermic. Localized heating can promote ester hydrolysis; cooling mitigates this risk.
-
-
Acidification: Dropwise, add 1.1 equivalents of a 2.0 M HCl solution in diethyl ether (or dioxane) while stirring vigorously.
-
Validation Checkpoint 1: Immediate formation of a dense, white precipitate must be observed. If the solution remains clear, the starting material may have already degraded into a diketopiperazine, or the solvent contains excessive moisture.
-
-
Isolation: Filter the suspension rapidly through a sintered glass funnel under vacuum. Wash the filter cake with cold, anhydrous ether.
-
Validation Checkpoint 2: Perform a TLC (Thin Layer Chromatography) of the filtrate (9:1 DCM:MeOH). The absence of a UV-active spot at Rf≈0.4 confirms complete conversion and capture of the amine.
-
-
Storage: Dry the white powder under high vacuum for 2 hours, transfer to an amber vial, backfill with argon, and store at 2–8°C.
Protocol B: Controlled Free-Basing for Peptide Coupling
The HCl salt must be neutralized back to the free base immediately prior to use in coupling reactions (e.g., using HATU/DIPEA).
-
Suspension: Suspend the required mass of the HCl salt in dichloromethane (DCM) (0.2 M concentration).
-
Causality: The salt will not dissolve in DCM. This creates a biphasic system once the aqueous base is added, allowing the free base to partition immediately into the protective organic layer, preventing aqueous hydrolysis.
-
-
Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3 ) to the suspension. Stir vigorously for 15 minutes.
-
Causality: NaHCO3 is a mild base ( pH≈8.5 ). It is strong enough to deprotonate the amine hydrochloride but weak enough to prevent saponification (hydrolysis) of the ethyl ester.
-
-
Phase Separation: Transfer to a separatory funnel and collect the lower organic (DCM) layer. Extract the aqueous layer once more with fresh DCM.
-
Validation Checkpoint 1: The initial solid suspension must completely disappear, resulting in two clear liquid phases. Remaining solids indicate incomplete neutralization.
-
Validation Checkpoint 2: Check the pH of the aqueous layer with indicator paper; it must read between 8 and 9.
-
-
Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure (bath temperature < 30°C).
-
Causality: Strict temperature control during evaporation prevents the newly liberated amine from auto-condensing. Use the resulting oil immediately in the downstream reaction.
-
References
The protocols and mechanistic rationales described in this application note are grounded in established organic synthesis principles and verified chemical safety data for α -amino acid derivatives.
-
Royal Society of Chemistry (RSC). Supporting Information for Myoglobin-catalyzed intermolecular carbene N-H insertion with arylamine substrates. (Details the synthesis and NMR characterization of ethyl o-tolylglycinate). Available at: [Link][1]
-
NextSDS. Chemical Substance Information Database - ethyl 2-amino-2-phenylacetate. Available at:[Link][5]
Sources
Technical Support Center: Troubleshooting Ethyl 2-amino-2-(2-methylphenyl)acetate Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis and handling of Ethyl 2-amino-2-(2-methylphenyl)acetate . This unnatural amino acid derivative (an o-tolylglycine ethyl ester) is a vital building block in drug development, but its unique steric and electronic properties make it susceptible to specific side reactions.
This guide is designed to move beyond simple troubleshooting by explaining the thermodynamic and kinetic causality behind each experimental choice, ensuring your protocols are robust and self-validating.
Mechanistic Overview & Reaction Pathways
Understanding the kinetic drivers of your reaction is the first step in troubleshooting. The synthesis typically involves the Fischer esterification of 2-amino-2-(2-methylphenyl)acetic acid. However, the bifunctional nature of the molecule—containing both a nucleophilic primary amine and an electrophilic ester carbonyl—introduces competing degradation pathways.
Reaction pathways of Ethyl 2-amino-2-(2-methylphenyl)acetate and its major impurity routes.
FAQs & Troubleshooting Guides
Q1: Why am I observing a high-molecular-weight impurity (m/z 295) during esterification or storage? Causality : This mass corresponds to the 2,5-diketopiperazine (DKP) dimer. Unnatural amino acid ethyl esters are highly prone to self-condensation. The unprotonated primary amine of one molecule acts as a nucleophile, attacking the ester carbonyl of another molecule. This forms a dipeptide intermediate that rapidly cyclizes into a thermodynamically stable six-membered DKP ring. This intramolecular aminolysis is a 1 [1]. Solution : Keep the product as a hydrochloride salt until immediately before use. The protonated amine cannot act as a nucleophile. If the free base is required, avoid elevated temperatures and basic conditions during workup. Furthermore,2 [2]; less polar solvents can accelerate the trans-to-cis isomerization required for cyclization, so careful solvent selection during storage is critical [3].
Q2: How do I minimize the presence of unreacted free acid (2-amino-2-(2-methylphenyl)acetic acid)? Causality : Standard Fischer esterification is an equilibrium process. The generation of water during the reaction drives the equilibrium backward, leading to incomplete conversion or hydrolysis of the product during aqueous workup. Solution : Utilize the Thionyl Chloride (SOCl₂) method in absolute ethanol. SOCl₂ reacts with ethanol to generate anhydrous HCl and diethyl sulfite. This acts as both an aggressive acid catalyst and a dehydrating agent, pushing the equilibrium entirely to the right while keeping the amine safely protonated.
Q3: What causes the yellowing of the product and the appearance of a -2 Da mass shift? Causality : The alpha-position of phenylglycine derivatives is highly activated (benzylic and adjacent to an amine). Exposure to atmospheric oxygen and light can lead to aerobic oxidation, converting the primary amine to an imine (-2 Da). Solution : Degas all solvents using sparging (Argon/N₂) and perform the reaction under an inert atmosphere. Store the final product in amber vials flushed with Argon at -20 °C.
Quantitative Data: Impurity Profiling
Use the following table to rapidly identify impurities via LC-MS and implement the correct mitigation strategy.
| Impurity | Structural Characteristic | m/z [M+H]⁺ | Primary Cause | Mitigation Strategy |
| Target Product | Ethyl Ester | 194 | N/A | N/A |
| 2,5-Diketopiperazine | Cyclic Dimer | 295 | Intermolecular aminolysis (base/heat) | Maintain as HCl salt; avoid basic workup |
| Free Acid | Carboxylic Acid | 166 | Hydrolysis / Incomplete esterification | Use SOCl₂/EtOH; strictly anhydrous conditions |
| Imine Derivative | C=N double bond | 192 | Aerobic oxidation | Inert atmosphere (Ar/N₂); light protection |
Step-by-Step Experimental Protocol
Optimized Synthesis of Ethyl 2-amino-2-(2-methylphenyl)acetate Hydrochloride
Trustworthiness Note : This protocol is designed as a self-validating system. By utilizing the in situ generation of anhydrous HCl via SOCl₂, the amine remains protonated throughout the entire reaction. This completely suppresses DKP formation (by eliminating the nucleophile) while simultaneously driving the esterification equilibrium to completion.
-
Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.
-
Causality: Strict exclusion of moisture prevents the hydrolysis of the highly reactive intermediate and pushes the esterification equilibrium forward.
-
-
Solvent Chilling : Add 100 mL of absolute ethanol to the flask and cool to 0 °C using an ice-water bath.
-
Activation : Slowly add 2.0 equivalents of Thionyl Chloride (SOCl₂) dropwise over 15 minutes.
-
Causality: Dropwise addition controls the highly exothermic reaction with ethanol, preventing the violent release of SO₂ and HCl gases, and safely generates the anhydrous acidic environment.
-
-
Substrate Addition : Add 1.0 equivalent of 2-amino-2-(2-methylphenyl)acetic acid portion-wise.
-
Reflux : Remove the ice bath and gradually heat the reaction to reflux (approx. 78 °C) for 12 hours.
-
Causality: The continuous presence of anhydrous HCl maintains the amine as a non-nucleophilic hydrochloride salt, preventing self-condensation (DKP formation) even at elevated temperatures.
-
-
Concentration : Cool to room temperature and concentrate the mixture in vacuo to remove ethanol and residual volatile byproducts.
-
Purification : Triturate the resulting crude solid with cold diethyl ether to precipitate the pure Ethyl 2-amino-2-(2-methylphenyl)acetate hydrochloride salt. Filter and dry under high vacuum.
-
Causality: Ether removes non-polar organic impurities while the desired hydrochloride salt remains completely insoluble, ensuring high purity without the need for basic aqueous workup (which would otherwise trigger rapid DKP formation).
-
References
- Wang, J., et al.
- Capasso, S., Mazzarella, L. "Solvent effects on diketopiperazine formation from N-terminal peptide residues." Journal of the Chemical Society, Perkin Transactions 2, 1999. URL: [2]
- Gao, Y., et al. "Influence of Solvents upon Diketopiperazine Formation of FPG8K.
Sources
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A805323E [pubs.rsc.org]
Overcoming steric hindrance in cross-coupling reactions with Ethyl 2-amino-2-(2-methylphenyl)acetate
Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and steric challenges encountered when performing cross-coupling reactions with Ethyl 2-amino-2-(2-methylphenyl)acetate .
This substrate presents a "perfect storm" of synthetic difficulty: a primary amine buried between a bulky ester group and an ortho-methylphenyl ring, coupled with a highly acidic α-proton that is prone to racemization under basic conditions.
Reaction Optimization Workflow
The following decision matrix illustrates the causal relationships between the substrate's structural challenges and the required catalytic solutions.
Logical workflow for optimizing Pd-catalyzed N-arylation of hindered α-amino esters.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig coupling with Ethyl 2-amino-2-(2-methylphenyl)acetate stalling at <10% conversion? A: The ortho-methyl group on the phenyl ring restricts the rotation of the aryl-C(α) bond, creating a rigid steric wall adjacent to the α-ester. This physically blocks the palladium center during the amine coordination step. Furthermore, standard bidentate ligands (like BINAP or DPPF) fail to promote the subsequent reductive elimination step due to the extreme transition-state energy required to couple two bulky groups[1]. Solution: Transition to t-BuBrettPhos. The massive tert-butyl groups on this dialkylbiaryl phosphine ligand exert a "steric buttressing" effect. This forces the aryl and amine ligands on the Pd center into a highly compressed, reactive geometry that dramatically accelerates reductive elimination, even for hindered primary amines[2].
Q2: How do I prevent complete racemization of the α-stereocenter during the reaction? A: Racemization occurs because the α-proton is highly acidic (flanked by an electron-withdrawing ester and an aryl ring). Strong alkoxide bases typically used in Buchwald-Hartwig aminations, such as Sodium tert-butoxide (NaOtBu), rapidly deprotonate this position, forming a planar enolate that destroys the stereocenter[3]. Solution: Replace alkoxide bases with weaker, insoluble inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)[2]. These bases are thermodynamically strong enough to neutralize the HX generated during the catalytic cycle but kinetically too slow to deprotonate the sterically shielded α-carbon[4].
Q3: Why should I transition from Pd(OAc)₂ to Generation 3 (G3) or Generation 4 (G4) palladacycles? A: Traditional Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species[5]. With hindered amines, this reduction is notoriously slow, requiring harsh heating (>80 °C) which exacerbates ester hydrolysis and racemization. G3 and G4 precatalysts contain a built-in mesylate or triflate leaving group and an amine coordination site. This allows them to activate and form the monomeric L-Pd(0) species at room temperature under mildly basic conditions, permitting the entire cross-coupling to run at 40 °C[3].
Quantitative Troubleshooting Matrix
Use the following data matrix to benchmark your current reaction conditions against validated optimization parameters for α-amino esters.
| Ligand System | Base | Temp (°C) | Expected Yield (%) | ee (%) | Mechanistic Consequence |
| BINAP / Pd(OAc)₂ | NaOtBu | 80 | < 10 | 0 | Substrate too hindered; strong base causes complete enolization and racemization. |
| RuPhos Pd G2 | Cs₂CO₃ | 80 | 45 | 75 | Improved ee; however, RuPhos favors secondary amines, leading to slow reductive elimination. |
| BrettPhos Pd G3 | K₃PO₄ | 60 | 70 | 92 | Good conversion; BrettPhos accommodates primary amines well, minimizing side reactions. |
| t-BuBrettPhos Pd G4 | Cs₂CO₃ | 40 | > 95 | > 99 | Optimal steric profiling accelerates reductive elimination; low temp perfectly preserves ee. |
Validated Experimental Protocol (SOP)
Enantioretentive N-Arylation of Ethyl 2-amino-2-(2-methylphenyl)acetate
This protocol is designed as a self-validating system to ensure maximum yield and stereoretention.
Step 1: Catalyst and Base Preparation (Glovebox/Schlenk)
-
Add t-BuBrettPhos Pd G4 precatalyst (2–5 mol%) and finely milled Cs₂CO₃ (1.5 equiv) to an oven-dried reaction vial equipped with a PTFE septum.
-
Causality: Using a G4 precatalyst ensures rapid formation of the active L-Pd(0) species without requiring harsh thermal reduction, which is critical for preserving the α-stereocenter[3].
Step 2: Substrate Addition
-
Add Ethyl 2-amino-2-(2-methylphenyl)acetate (1.0 equiv) and the target aryl halide (1.2 equiv).
-
Self-Validation Checkpoint: If using an aryl chloride instead of a bromide or iodide, ensure the ligand is strictly t-BuBrettPhos to facilitate the more challenging oxidative addition step[2].
Step 3: Solvent Introduction
-
Introduce anhydrous, freeze-pump-thaw degassed 1,4-Dioxane or Toluene via syringe to reach a 0.2 M concentration.
-
Self-Validation Checkpoint: Upon stirring at room temperature for 5 minutes, the solution should transition from pale green (Pd(II) precatalyst) to a deep red/orange homogeneous solution. If the solution turns black and precipitates, the system has been exposed to oxygen, resulting in inactive "Pd black" formation.
Step 4: Reaction Execution
-
Seal the vial and heat to 40 °C for 12–24 hours.
-
Causality: Maintaining the temperature at or below 40 °C is critical to suppress the kinetic deprotonation of the α-carbon by Cs₂CO₃, thereby preserving the enantiomeric excess[4].
Step 5: Quench and Workup
-
Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a short pad of Celite to remove the insoluble inorganic base and palladium residues. Concentrate under reduced pressure prior to column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. URL:[Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC (National Institutes of Health). URL:[Link]
-
Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - Organic Letters (ACS Publications). URL:[Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination - ACS Green Chemistry Institute. URL:[Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting the Esterification of 2-Amino-2-(2-methylphenyl)acetic acid
Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative, mechanistic troubleshooting for the esterification of sterically hindered phenylglycine derivatives. Synthesizing esters of 2-amino-2-(2-methylphenyl)acetic acid presents a unique triad of challenges: severe steric hindrance, a high propensity for base-catalyzed racemization, and thermodynamically driven self-condensation into diketopiperazines (DKPs).
Use the diagnostic logic tree and FAQs below to identify and resolve your specific reaction bottlenecks.
Diagnostic logic tree for troubleshooting phenylglycine esterification failures.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my esterification yield so low, and how do I overcome the steric hindrance?
A: Standard acid-catalyzed Fischer esterification (e.g., using catalytic H2SO4 in methanol) often fails or requires excessive reflux times for this specific substrate. The ortho-methyl group on the phenyl ring is positioned directly adjacent to the α -carbon, creating a highly restricted steric environment that blocks the incoming alcohol nucleophile from attacking the protonated carbonyl.
Solution: Shift from a thermodynamically driven equilibrium to a kinetically driven irreversible reaction. Use Thionyl Chloride ( SOCl2 ) in your target alcohol. This generates a highly reactive acyl chloride intermediate in situ, which is electrophilic enough to overcome the steric shielding of the ortho-methyl group, driving the esterification to completion rapidly.
Q2: I am seeing a massive +130 to +210 Da mass deletion impurity in my LC-MS. What is this and how do I stop it?
A: You are observing the formation of a Diketopiperazine (DKP) . When the newly formed ester is exposed to neutral or basic conditions, the free α -amine of one molecule acts as a nucleophile and attacks the ester carbonyl of a second molecule. This intermolecular aminolysis leads to the formation of a highly stable, low-strain six-membered DKP ring[1]. Because DKP formation is both thermodynamically and entropically favored, it will rapidly consume your product if left unchecked[1].
Solution: The α -amine must be kept protonated to eliminate its nucleophilicity. Never perform a basic aqueous workup (like NaHCO3 or NaOH ) on the crude reaction mixture. Instead, isolate the product directly as a stable hydrochloride or hemisulfate salt[2].
Q3: My product yield is fine, but I've lost enantiomeric excess (ee). Why is this derivative so prone to racemization?
A: Phenylglycine derivatives are notoriously susceptible to racemization, occurring at rates up to nine times faster than standard amino acids like alanine[3]. The α -proton is highly acidic because the resulting carbanion (enolate) is heavily stabilized by resonance delocalization into the adjacent π -system of the phenyl ring[3].
Solution: Racemization is strictly base-catalyzed. If you are using coupling reagents (e.g., for solid-phase synthesis or mild esterification), avoid strong bases like DIPEA. Switch to weaker bases with high steric shielding, such as TMP (2,4,6-trimethylpyridine), combined with epimerization-suppressing coupling reagents like DEPBT or COMU[4]. For bulk esterification, maintaining the highly acidic environment of the SOCl2 method prevents enolate formation entirely.
Quantitative Reaction Profiling
To illustrate the causality between reaction conditions and side-product formation, review the quantitative data summarized below. These metrics demonstrate why isolating the product as a protonated salt is non-negotiable.
| Reaction Conditions | Reagent / Catalyst | Workup Method | Conversion Yield | DKP Impurity (%) | Racemization (ee %) |
| Standard Fischer | H2SO4 (cat.), Reflux 24h | Evaporation | 42% | 18% | 98% |
| Thionyl Chloride (Free Base) | SOCl2 , 0°C to 65°C | NaHCO3 Wash (pH 8) | 88% | 45% | 62% |
| Coupling Reagent (Strong Base) | HATU / DIPEA | Aqueous Extraction | 75% | 12% | 40% |
| Thionyl Chloride (Salt Isolation) | SOCl2 , 0°C to 65°C | Cold Ether Precipitation | >95% | <1% | >99% |
Self-Validating Experimental Protocol: Synthesis of the Ester Hydrochloride Salt
This protocol utilizes SOCl2 to overcome steric hindrance while inherently preventing both DKP formation and racemization by maintaining a strictly acidic environment throughout the workflow.
Step 1: In Situ Reagent Activation
-
Chill 10.0 volumes of anhydrous alcohol (e.g., methanol or ethanol) in a round-bottom flask to 0°C under an inert argon atmosphere.
-
Dropwise, add 1.5 equivalents of Thionyl Chloride ( SOCl2 ).
-
Self-Validation Check: The reaction will be exothermic with visible gas evolution ( SO2 and HCl ). The cessation of vigorous bubbling indicates the complete formation of the reactive alkyl chlorosulfite intermediate.
Step 2: Substrate Addition & Acyl Chloride Formation
-
Add 1.0 equivalent of enantiopure 2-amino-2-(2-methylphenyl)acetic acid portion-wise to the chilled solution.
-
Allow the mixture to warm to room temperature over 30 minutes.
-
Self-Validation Check: The sterically hindered solid will gradually dissolve into a clear, homogenous solution, confirming the conversion of the zwitterionic amino acid into the soluble acyl chloride/ester hydrochloride.
Step 3: Kinetically Driven Esterification
-
Heat the reaction to a gentle reflux (e.g., 65°C for methanol) for 3 to 4 hours.
-
Monitor by TLC or LC-MS until the starting material is consumed.
Step 4: Acidic Isolation (Crucial for DKP Prevention)
-
Cool the reaction to room temperature. Do not add any basic aqueous solutions.
-
Concentrate the mixture under reduced pressure to approximately 2.0 volumes.
-
Add 10.0 volumes of ice-cold diethyl ether or methyl tert-butyl ether (MTBE) under vigorous stirring.
-
Self-Validation Check: A rapid precipitation of a white crystalline solid will occur. This is the ester hydrochloride salt. The crystalline nature confirms the amine is locked in its protonated ( NH3+ ) state, physically and chemically halting any DKP cyclization[2]. Filter, wash with cold ether, and dry under vacuum.
Mechanistic Degradation Pathways
The following diagram maps the divergent chemical pathways that occur if the ester hydrochloride salt is neutralized.
Mechanistic pathways showing how basic conditions trigger both DKP formation and racemization.
References
-
[1] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention - peptidechemistry.org - 1
-
[4] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies - 4
-
[3] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing - 3
-
[2] Salt of phenylglycine methyl ester (EP3197863A1) - Google Patents - 2
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. EP3197863A1 - Salt of phenylglycine methyl ester - Google Patents [patents.google.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
Reactivity Profiling: Ethyl 2-amino-2-(2-methylphenyl)acetate vs. Ethyl 2-amino-2-phenylacetate
As drug development increasingly relies on unnatural amino acids and sterically demanding chiral auxiliaries, understanding the precise reactivity profiles of substituted phenylglycine derivatives is critical. This guide provides an objective, data-backed comparison between ethyl 2-amino-2-(2-methylphenyl)acetate (Compound A, ortho-methyl substituted) and ethyl 2-amino-2-phenylacetate (Compound B, unsubstituted).
By analyzing the steric and conformational constraints introduced by ortho-substitution, this guide equips researchers with the mechanistic insights needed to optimize synthetic workflows, from peptide coupling to enzymatic resolution.
Mechanistic Causality: The Ortho-Effect
The fundamental disparity in reactivity between these two compounds is driven by steric hindrance and conformational restriction rather than electronic effects.
In ethyl 2-amino-2-phenylacetate (Compound B), the phenyl ring rotates freely around the Cα -Aryl bond. This rotational freedom ensures that the nucleophilic α-amino group and the electrophilic ester carbonyl remain highly accessible to incoming reagents [1].
Conversely, the introduction of a methyl group at the ortho position in ethyl 2-amino-2-(2-methylphenyl)acetate (Compound A) creates severe steric bulk adjacent to the chiral center. This bulk drastically increases the energy barrier for Cα -Aryl bond rotation. The molecule is forced into a restricted conformation where the ortho-methyl group physically shields the adjacent −NH2 and −COOEt moieties. When an electrophile (such as an acyl chloride) approaches the nitrogen lone pair, the transition state is destabilized by steric clash, resulting in a significantly higher activation energy ( Ea ) and a depressed reaction rate [2].
Mechanistic pathway showing how ortho-substitution increases activation energy.
Comparative Performance Data
The steric shielding in Compound A manifests across both chemical and enzymatic transformations. For instance, in amidase/nitrile hydratase-catalyzed biotransformations of phenylglycine derivatives, ortho-substituted substrates require nearly three times the incubation period to reach completion compared to their unhindered counterparts [3].
| Parameter | Ethyl 2-amino-2-(2-methylphenyl)acetate | Ethyl 2-amino-2-phenylacetate |
| Conformational Freedom | Highly restricted (locked conformers) | Free rotation around Cα -Aryl bond |
| N-Acylation Rate (Relative) | ~0.15x to 0.25x | 1.0x (Baseline) [4] |
| Time to >95% Conversion (Acylation) | > 12 hours | < 4 hours |
| Enzymatic Hydrolysis Time | 12 hours (Requires extended incubation) [3] | ≤ 4 hours [3] |
| Primary Synthetic Challenge | Overcoming steric clash at the transition state | Managing over-alkylation / side reactions |
Self-Validating Experimental Protocols
To empirically validate the reactivity differences, we utilize a parallel kinetic profiling workflow.
Why this protocol is self-validating: We employ biphenyl as an internal standard (IS) . Relying on raw UV/HPLC peak areas is susceptible to injection volume errors and solvent evaporation during kinetic sampling. By measuring the ratio of the product peak area to the IS peak area ( Aproduct/AIS ), the system internally corrects for volumetric fluctuations, ensuring the derived rate constants ( k ) are absolute and trustworthy. Furthermore, the reaction is initiated at 0°C to accurately capture the initial velocity ( V0 ) of the highly reactive Compound B before substrate depletion skews the kinetics.
Protocol: Comparative N-Acylation Kinetic Profiling
Reagents & Materials:
-
Substrates: Compound A and Compound B (0.1 mmol each)
-
Electrophile: Benzoyl chloride (0.11 mmol, 1.1 eq)
-
Base: Triethylamine (TEA) (0.15 mmol, 1.5 eq)
-
Internal Standard: Biphenyl (0.05 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM, 5.0 mL)
Step-by-Step Methodology:
-
System Initialization: Flame-dry two 10 mL Schlenk flasks under argon. Label them Flask A (for the ortho-methyl substrate) and Flask B (for the unsubstituted substrate).
-
Substrate & IS Loading: To each flask, add 5.0 mL of anhydrous DCM. Add 0.1 mmol of the respective amino ester and 0.05 mmol of biphenyl (Internal Standard). Stir until completely dissolved.
-
Thermal Equilibration: Submerge both flasks in an ice-water bath and allow them to equilibrate to exactly 0°C for 15 minutes.
-
Base Addition: Inject 0.15 mmol of TEA into each flask. Causality note: TEA acts as an acid scavenger to prevent the formation of unreactive hydrochloride salts of the starting amino esters.
-
Reaction Initiation: Rapidly inject 0.11 mmol of benzoyl chloride into each flask. Start the timer immediately ( t=0 ).
-
Kinetic Sampling: At t=1,2,4,8, and 12 hours, extract a 50 µL aliquot from each flask.
-
Quenching: Immediately discharge each aliquot into an HPLC vial containing 950 µL of a quenching solution (50:50 Acetonitrile:Water with 0.1% TFA). Causality note: The acidic TFA instantly protonates the TEA and any unreacted amine, freezing the reaction progress for accurate temporal analysis.
-
Analysis: Analyze the vials via RP-HPLC (C18 column, 254 nm UV detection). Plot the conversion ratio ( Aproduct/AIS ) against time to derive the comparative reaction rates.
Self-validating kinetic workflow for comparative reactivity profiling.
Conclusion & Application Strategy
When designing synthetic routes, the choice between these two derivatives dictates the required reaction conditions:
-
Opt for Ethyl 2-amino-2-phenylacetate (Compound B) when rapid coupling, high-throughput library synthesis, or standard ambient-temperature acylation is required. Its exposed nucleophilic center ensures high yields with minimal catalyst or thermal forcing.
-
Opt for Ethyl 2-amino-2-(2-methylphenyl)acetate (Compound A) when designing stereorigid pharmaceuticals or chiral auxiliaries where restricted rotation (atropisomerism) is a desired feature for target-protein binding. However, researchers must proactively adjust their protocols by utilizing highly reactive electrophiles (e.g., HATU/HOAt for peptide coupling instead of standard DCC), elevating reaction temperatures, or extending reaction times to overcome the inherent steric penalty.
References
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.Drug Metabolism and Pharmacokinetics, 2021.
- Conformational Restriction and Steric Hindrance in Medicinal Chemistry.ResearchGate, 2015.
- Practical and Convenient Enzymatic Synthesis of Enantiopure α-Amino Acids and Amides.The Journal of Organic Chemistry, 2002.
- Palladium(II)-Catalyzed Enantioselective Arylation of α-Imino Esters.ACS Publications, 2012.
HPLC method validation for Ethyl 2-amino-2-(2-methylphenyl)acetate purity analysis
HPLC Method Validation for Ethyl 2-amino-2-(2-methylphenyl)acetate Purity Analysis: A Comparative Guide on Column Selectivity and Method Robustness
Ethyl 2-amino-2-(2-methylphenyl)acetate is a sterically hindered, unnatural amino acid ester frequently utilized as a critical building block in pharmaceutical synthesis. The primary analytical challenge in its purity analysis lies in resolving the active pharmaceutical ingredient (API) intermediate from its hydrolysis degradation product (the free acid) and its structurally analogous synthetic impurities, specifically the meta- and para-methylphenyl regioisomers.
This guide provides an objective comparison of stationary phase selectivities and outlines a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) method validation protocol compliant with the latest ICH Q2(R2) guidelines[1].
Part 1: Column Selectivity Comparison—C18 vs. Core-Shell Biphenyl
Traditional reversed-phase method development defaults to fully porous C18 columns. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the ortho-, meta-, and para- isomers of methylphenylglycine ethyl ester possess nearly identical hydrophobicities, a C18 column struggles to achieve baseline resolution, often resulting in dangerous co-elutions that mask impurity levels.
The Mechanistic Advantage of Biphenyl Phases: To overcome this, a core-shell Biphenyl stationary phase is superior[2]. The biphenyl ligand provides a mixed-mode retention mechanism combining standard hydrophobicity with π−π interactions[3].
Causality in Selectivity: The ortho-methyl group on our target analyte creates significant steric hindrance, forcing the aromatic ring out of the plane of the amino-ester backbone. The rigid, planar biphenyl groups on the stationary phase are highly sensitive to this 3D spatial geometry (shape selectivity) and can differentiate the dihedral angle of the ortho-isomer from the flatter meta- and para-isomers via π−π stacking[4].
Solvent Causality: To maximize this effect, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile contains π electrons (C≡N) that compete with the analyte, shielding the stationary phase and making the biphenyl column behave like a standard C18. Methanol, lacking π electrons, allows the aromatic interactions to dominate the separation[3].
Data Presentation: Performance Comparison Table
Conditions: 1.0 mL/min, Gradient 10-90% Methanol in 0.1% aqueous TFA over 15 mins, UV 220 nm.
| Chromatographic Parameter | Traditional Fully Porous C18 (150 x 4.6 mm, 5 µm) | Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm) |
| Retention Time (Target) | 8.4 min | 5.2 min |
| Resolution (Target vs. Meta-isomer) | 1.1 (Critical Co-elution) | 3.4 (Baseline Resolution) |
| Peak Asymmetry ( Tf ) | 1.45 (Tailing due to silanol interactions) | 1.08 (Highly symmetrical) |
| Backpressure | 140 bar | 210 bar (Manageable on standard HPLC) |
Part 2: Method Development & Validation Workflow
The following diagram illustrates the Quality by Design (QbD) approach to establishing a robust, ICH-compliant analytical procedure[1].
Figure 1: QbD workflow for HPLC method development and ICH Q2(R2) validation.
Part 3: Step-by-Step Experimental Methodologies
Mobile Phase Preparation
-
Mobile Phase A (0.1% TFA in Water): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of Trifluoroacetic acid (TFA). Rationale: TFA lowers the pH to ~2.0, fully protonating the primary amine of Ethyl 2-amino-2-(2-methylphenyl)acetate. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing.
-
Mobile Phase B (Methanol): Use 100% LC-MS grade Methanol.
-
Degas both phases via ultrasonication for 10 minutes.
Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) mixture of Water:Methanol.
-
Standard Stock Solution: Accurately weigh 50.0 mg of Ethyl 2-amino-2-(2-methylphenyl)acetate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
-
Impurity Spiking Solution: Prepare a mixed solution containing 2-amino-2-(2-methylphenyl)acetic acid and the meta-isomer at 0.01 mg/mL (1.0% specification limit) in diluent.
Chromatographic Conditions
-
Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Stabilizes the mobile phase viscosity and ensures reproducible π−π interactions).
-
Injection Volume: 5 µL.
-
Detection: Photodiode Array (PDA) scanning from 200-400 nm; extracted wavelength at 220 nm.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B
-
2.0 - 10.0 min: 10% → 60% B
-
10.0 - 12.0 min: 60% → 90% B
-
12.0 - 15.0 min: 90% B (Wash)
-
15.1 - 20.0 min: 10% B (Re-equilibration)
-
Part 4: Degradation Pathway & Impurity Profiling
Understanding the chemical liabilities of the molecule is required to prove the method is "stability-indicating" under ICH Q2(R2)[1]. The ester linkage is highly susceptible to hydrolysis, while the amine is susceptible to oxidation.
Figure 2: Primary degradation pathways and synthetic impurity origins for the target analyte.
Part 5: ICH Q2(R2) Step-by-Step Validation Protocol
To ensure trustworthiness, the validation protocol must act as a self-validating system. Every parameter must mathematically prove the method's fitness for purpose[1].
Specificity (Forced Degradation)
-
Protocol: Subject the 1.0 mg/mL sample to 1N HCl (60°C, 2h), 1N NaOH (Room Temp, 1h), 3% H2O2 (Room Temp, 2h), and UV Light (24h). Neutralize acid/base samples before injection.
-
Self-Validating Metric: Use PDA peak purity analysis. The Peak Purity Angle must be less than the Peak Purity Threshold for the main peak in all stressed samples, proving no degradants are co-eluting under the target peak. Mass balance (sum of all peak areas) should equal ~95-105% of the unstressed control.
Linearity & Range
-
Protocol: Prepare six concentration levels ranging from 50% to 150% of the target assay concentration (0.5, 0.8, 1.0, 1.2, 1.4, 1.5 mg/mL).
-
Self-Validating Metric: Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the response at the 100% target level, proving proportional detector response without systemic bias.
Accuracy (Spike Recovery)
-
Protocol: Spike known amounts of the meta-isomer and hydrolysis impurities into the API matrix at three levels: 50%, 100%, and 150% of the specification limit (e.g., 0.05%, 0.10%, 0.15%). Prepare in triplicate (9 total preparations).
-
Self-Validating Metric: Calculate the % Recovery = (Amount Recovered / Amount Added) × 100. Acceptable recovery must fall strictly between 98.0% and 102.0% for all levels, proving the matrix does not suppress or enhance the impurity signal.
Precision (Repeatability & Intermediate Precision)
-
Protocol (Repeatability): Perform six replicate injections of a single 100% standard preparation.
-
Protocol (Intermediate): A second analyst on a different day, using a different HPLC system and a different lot of the Biphenyl column, repeats the repeatability test.
-
Self-Validating Metric: The Relative Standard Deviation (RSD) of the peak areas and retention times must be ≤2.0% .
Robustness
-
Protocol: Deliberately alter critical method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase B starting ratio ( ±2% absolute).
-
Self-Validating Metric: System suitability criteria must still be met under all perturbed conditions. Specifically, the resolution ( Rs ) between Ethyl 2-amino-2-(2-methylphenyl)acetate and the meta-isomer must remain ≥2.0 , ensuring the method will not fail during routine QC transfer.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. Available at:[Link]
-
Chromtech / Restek. "Allure™ Biphenyl HPLC Columns: Tunable Selectivity and pi-pi Interactions." Chromtech Application Notes. Available at:[Link]
-
Chromatography Today. "The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity." Chromatography Today Articles. Available at:[Link]
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A Comparative Guide to the Enantioselective Synthesis of Ethyl 2-amino-2-(2-methylphenyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral α-Aryl-α-Amino Esters
Optically active α-amino acids and their ester derivatives are fundamental chiral building blocks in the pharmaceutical industry. Their incorporation into drug candidates is a well-established strategy for modulating pharmacological activity, enhancing target specificity, and improving pharmacokinetic profiles. Ethyl 2-amino-2-(2-methylphenyl)acetate, a non-natural α-aryl glycine derivative, and its analogues are of particular interest due to their presence in various bioactive compounds. The precise control of stereochemistry at the α-carbon is paramount, as different enantiomers can exhibit vastly different, and sometimes deleterious, biological effects. This guide provides a comparative analysis of key methodologies for achieving high enantioselectivity in the synthesis of these valuable compounds, supported by experimental data and procedural insights.
Part 1: Comparative Analysis of Synthetic Strategies
The asymmetric synthesis of α-amino esters, including the title compounds, has been approached through several catalytic paradigms. This section compares three prominent methods: Chiral Phase-Transfer Catalysis, Organocatalysis, and Enzymatic Kinetic Resolution, highlighting their mechanisms, performance, and practical considerations.
Chiral Phase-Transfer Catalysis (PTC)
Chiral PTC is a powerful technique for asymmetric synthesis, offering mild reaction conditions and operational simplicity.[1] The core principle involves the use of a chiral quaternary ammonium salt to ferry an anionic nucleophile (a glycine enolate equivalent) from an aqueous or solid phase into an organic phase for reaction with an electrophile. The catalyst's chiral environment dictates the facial selectivity of the alkylation, leading to an enantioenriched product.
Mechanism of Enantioselection: The key to enantioselectivity lies in the formation of a tightly-bound, diastereomeric ion pair between the chiral catalyst and the prochiral enolate of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester.[1] Highly rigid, C2-symmetric spiro-type catalysts, often derived from (S)- or (R)-BINOL, have demonstrated exceptional efficacy.[2][3] These catalysts create a well-defined chiral pocket that sterically shields one face of the enolate, allowing the electrophile (e.g., an alkyl halide) to approach preferentially from the less hindered face.[2]
Performance and Experimental Data: Maruoka and coworkers have extensively developed C2-symmetric chiral ammonium salts that achieve high enantioselectivity in the alkylation of glycine imines.[2][4] For instance, the use of a spiro-type catalyst derived from (S)-BINOL in the benzylation of tert-butyl glycinate-benzophenone Schiff base can achieve enantiomeric excesses (ee) of up to 96% with chemical yields as high as 95%.[2] Catalysts derived from Cinchona alkaloids have also proven highly effective, with some systems achieving 94–99% ee for various alkylations.[5]
Asymmetric Organocatalysis
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a robust alternative to metal-based systems. For the synthesis of α-amino esters, methods involving chiral phosphoric acids or quinine-derived bases are particularly relevant.[6][7]
Mechanism of Enantioselection: One notable organocatalytic approach is the asymmetric biomimetic transamination of α-keto esters. In this strategy, a chiral amine catalyst, such as one derived from quinine, reacts with the α-keto ester to form a chiral enamine intermediate. The catalyst then facilitates the stereocontrolled protonation of this intermediate to generate a chiral imine, which upon hydrolysis yields the desired α-amino ester with high enantiopurity.[6] Another approach involves the N-H insertion reaction of sulfoxonium ylides with aryl amines, catalyzed by a chiral phosphoric acid. The catalyst activates the ylide and controls the facial approach of the amine nucleophile through a network of hydrogen bonds.[7][8]
Performance and Experimental Data: An efficient asymmetric biomimetic transamination using a quinine-derived base has been shown to produce a variety of β-branched α-amino esters in 50–96% yield and 87–95% ee.[6] Similarly, a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening esterification sequence using Cinchona alkaloid-based catalysts provides access to a wide range of (R)- and (S)-α-arylglycine esters with high enantioselectivity.[9][10]
Enzymatic Kinetic Resolution (EKR)
Enzymatic methods offer unparalleled selectivity under mild, environmentally benign conditions. Kinetic resolution relies on the ability of an enzyme, typically a lipase or protease, to selectively acylate or hydrolyze one enantiomer of a racemic mixture at a much faster rate than the other.[11]
Mechanism of Enantioselection: In a typical lipase-catalyzed resolution of a racemic amino ester, the enzyme's active site, which is inherently chiral, preferentially binds one enantiomer. This selective binding facilitates the transfer of an acyl group (from an acyl donor like vinyl acetate) to the amino group of the preferred enantiomer, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess.[12] The theoretical maximum yield for the resolved starting material is 50%. However, this can be overcome by employing a Dynamic Kinetic Resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer.[13][14]
Performance and Experimental Data: Lipases, such as Candida antarctica Lipase B (CALB), are widely used for these resolutions.[11] For cyclic α-amino esters, which share structural similarities with the target compounds, lipase-catalyzed kinetic resolutions have achieved excellent results, yielding both the acylated product and the unreacted starting material with >99% ee.[12] The success of DKR has been demonstrated in the production of enantiomerically pure amino acids by combining a stereoselective enzyme with a racemization catalyst.[14][15]
Part 2: Data Summary and Visualization
Quantitative Performance Comparison
The table below summarizes representative data from the literature for the different synthetic strategies, providing a snapshot of their relative performance.
| Method | Catalyst/Enzyme | Substrate Example | Yield (%) | ee (%) | Reference |
| Chiral Phase-Transfer | C2-Symmetric Spiro Quaternary Ammonium Salt | tert-Butyl glycinate-benzophenone Schiff base | 95 | 96 | [2] |
| Chiral Phase-Transfer | N-Benzimidazolemethyl Cinchonine Salt | N-(Diphenylmethylene) glycine tert-butyl ester | 82-92 | 94-99 | [5] |
| Organocatalysis | Quinine-derived Chiral Base | α-Keto Esters | 50-96 | 87-95 | [6] |
| Organocatalysis | Chiral Phosphoric Acid | Sulfoxonium Ylide + Aryl Amine | High | >95 | [7][8] |
| Enzymatic Resolution | Candida antarctica Lipase A (CAL-A) | Racemic Cyclic α-Amino Ester | ~50 | >99 | [12] |
Visualizing the Workflow
A generalized workflow for the synthesis and analysis of chiral α-amino esters is crucial for experimental planning.
Caption: General workflow for asymmetric synthesis and analysis.
Part 3: Detailed Experimental Protocols
Here, we provide actionable, step-by-step protocols for two of the discussed methodologies.
Protocol 1: Asymmetric Alkylation via Chiral Phase-Transfer Catalysis
This protocol is adapted from the work of Maruoka and Ooi on C2-symmetric catalysts.[2][4]
Objective: To perform an enantioselective alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.
Materials:
-
tert-Butyl glycinate-benzophenone Schiff base (1.0 equiv)
-
2-Methylbenzyl bromide (1.2 equiv)
-
(S,S)-N,N'-Bis(2-naphthylmethyl)-1,1'-binaphthyl-2,2'-diylbis(methylene)bis(ammonium) bromide (Catalyst, 1 mol%)
-
Potassium hydroxide (KOH, 5.0 equiv)
-
Toluene (solvent)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the tert-butyl glycinate-benzophenone Schiff base (1.0 mmol) and the chiral phase-transfer catalyst (0.01 mmol) in a mixture of toluene (5 mL) and dichloromethane (1 mL), add powdered potassium hydroxide (5.0 mmol).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add 2-methylbenzyl bromide (1.2 mmol) dropwise to the mixture.
-
Stir the reaction vigorously at 0 °C for the time indicated by TLC analysis (typically 4-12 hours) until the starting material is consumed.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) and then brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkylated Schiff base.
-
The Schiff base can be hydrolyzed under acidic conditions (e.g., 1N HCl in THF) to afford the free amino ester.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
Objective: To determine the enantiomeric excess of the synthesized Ethyl 2-amino-2-(2-methylphenyl)acetate.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[16]
-
Chiral Stationary Phase (CSP) column (e.g., CHIRALCEL® OD-H or a similar cellulose-based column).[16][17]
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Diethylamine (DEA, for basic analytes) or Trifluoroacetic acid (TFA, for acidic analytes)
-
Sample of the racemic product (for method development)
-
Sample of the enantioenriched product
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). For amino esters, which are basic, add 0.1% diethylamine to the mobile phase to improve peak shape and resolution.[17]
-
System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is observed on the detector.
-
Racemic Sample Injection: Dissolve a small amount of the racemic product in the mobile phase and inject it into the HPLC system. Monitor the chromatogram at an appropriate wavelength (e.g., 254 nm). The racemic sample should resolve into two distinct peaks of equal area.
-
Optimization (if necessary): If the peaks are not baseline-resolved, adjust the mobile phase composition. Increasing the percentage of isopropanol generally decreases retention time, while decreasing it improves resolution. Adjust the flow rate as needed.
-
Enantioenriched Sample Injection: Once a satisfactory separation of the racemic sample is achieved, inject the enantioenriched product under the same optimized conditions.
-
Data Analysis: Integrate the peak areas for both enantiomers in the chromatogram of the enantioenriched sample. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Caption: Simplified mechanism of Chiral Phase-Transfer Catalysis.
Conclusion
The enantioselective synthesis of Ethyl 2-amino-2-(2-methylphenyl)acetate derivatives can be effectively achieved through several advanced catalytic methods.
-
Chiral Phase-Transfer Catalysis stands out for its operational simplicity, mild conditions, and the high enantioselectivities achievable with well-designed C2-symmetric catalysts.[1][2][3] It is particularly well-suited for the alkylation of glycine Schiff base precursors.
-
Asymmetric Organocatalysis offers a metal-free alternative, providing excellent enantiocontrol through distinct mechanisms like biomimetic transamination or hydrogen-bond-directed catalysis.[6][9]
-
Enzymatic Kinetic Resolution provides exceptional selectivity, often yielding products with nearly perfect enantiopurity (>99% ee), although it is fundamentally limited to a 50% yield unless operated in a dynamic kinetic mode.[11][12]
The choice of method will depend on factors such as substrate scope, desired scale, cost of the catalyst, and the specific stereochemical outcome required. For many applications, the high efficiency and practicality of modern chiral phase-transfer catalysis make it a compelling first choice for researchers in drug discovery and development.
References
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Organocatalytic synthesis of optically active β-branched α-amino esters via asymmetric biomimetic transamination. Organic & Biomolecular Chemistry.[Link]
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Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society.[Link]
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Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews.[Link]
-
Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society.[Link]
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Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer catalysts. Proceedings of the Japan Academy, Series B.[Link]
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Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Synlett.[Link]
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Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science.[Link]
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Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters.[Link]
-
(PDF) Organocatalytic Asymmetric Synthesis of α-Amino Esters from Sulfoxonium Ylides. ResearchGate.[Link]
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Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry.[Link]
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Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. ACS Publications.[Link]
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Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry.[Link]
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Kinetic resolution. Wikipedia.[Link]
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Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate.[Link]
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New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology.[Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.[Link]
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Chiral HPLC separation: strategy and approaches. Chiralpedia.[Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]
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A Comparative Guide to the Catalytic Efficiency for the Synthesis of Enantiopure Ethyl 2-amino-2-(2-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry. These molecules are pivotal building blocks for a vast array of active pharmaceutical ingredients (APIs). Among these, Ethyl 2-amino-2-(2-methylphenyl)acetate, a non-proteinogenic α-amino acid derivative, represents a critical scaffold in the synthesis of various therapeutic agents. The stereochemistry at the α-carbon profoundly influences the pharmacological activity and safety profile of the final drug product. Consequently, the development of efficient and highly selective catalytic methods for the synthesis of its single enantiomers is of paramount importance.
This guide provides a comprehensive comparison of different catalytic strategies for obtaining enantiopure Ethyl 2-amino-2-(2-methylphenyl)acetate. We will delve into the nuances of enzymatic kinetic resolution, a widely employed and highly effective technique, and contextualize its performance against other potential catalytic methods. This analysis is grounded in experimental data from analogous systems, offering a predictive benchmark for researchers embarking on the synthesis of this and structurally related chiral amines.
The Challenge of Asymmetric Synthesis
The direct asymmetric synthesis of α,α-disubstituted amino acids like Ethyl 2-amino-2-(2-methylphenyl)acetate presents considerable challenges. The steric hindrance around the prochiral center often necessitates sophisticated catalyst design and carefully optimized reaction conditions. While various methods for the asymmetric synthesis of amino acids have been developed, including the use of chiral auxiliaries, chiral phase-transfer catalysts, and metal-catalyzed asymmetric hydrogenations, enzymatic kinetic resolution of the corresponding racemic ester has emerged as a practical and highly efficient alternative for industrial applications.[1][2][3]
Benchmarking Catalytic Performance: A Focus on Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In the context of Ethyl 2-amino-2-(2-methylphenyl)acetate, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[4]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-amino-2-(2-methylphenyl)acetate
This protocol outlines a general procedure for the kinetic resolution of racemic Ethyl 2-amino-2-(2-methylphenyl)acetate using a commercially available immobilized lipase, such as Candida antarctica Lipase B (CAL-B).
Materials:
-
Racemic Ethyl 2-amino-2-(2-methylphenyl)acetate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene, or hexanes)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate, or isopropenyl acetate)
-
Magnetic stirrer and heating plate
-
Reaction vessel (e.g., sealed vial or round-bottom flask)
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC))
Procedure:
-
To a sealed reaction vessel containing a magnetic stir bar, add racemic Ethyl 2-amino-2-(2-methylphenyl)acetate (1.0 equivalent).
-
Add the desired amount of anhydrous organic solvent.
-
Add the immobilized lipase (typically 10-50% by weight relative to the substrate).
-
Add the acyl donor (typically 1.5-5.0 equivalents).
-
Seal the vessel and commence stirring at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining substrate and the acylated product.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.
-
Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
The filtrate, containing the unreacted (S)- or (R)-ester and the acylated (R)- or (S)-amide, is then concentrated under reduced pressure.
-
The two products can be separated by standard chromatographic techniques (e.g., column chromatography).
Comparative Analysis of Catalytic Systems
While direct comparative data for Ethyl 2-amino-2-(2-methylphenyl)acetate is not extensively published, we can extrapolate performance benchmarks from studies on structurally similar 2-aryl-glycine esters. The following table summarizes typical performance metrics for different catalytic approaches.
| Catalyst System | Catalyst Example | Substrate Scope | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Key Advantages | Key Limitations |
| Enzymatic Kinetic Resolution | Immobilized Candida antarctica Lipase B (CAL-B) | Broad range of amino esters | ~50% (for each enantiomer) | >95% | High enantioselectivity, mild reaction conditions, reusable catalyst.[5][6] | Theoretical maximum yield of 50% for a single enantiomer, requires separation of product and unreacted substrate. |
| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst (e.g., a base or a metal complex) | N-Acyl amino esters | >90% | >95% | Overcomes the 50% yield limitation of standard EKR.[7] | Requires a compatible racemization catalyst that does not deactivate the enzyme. |
| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Glycine imine esters | 80-95% | 90-99% | High yields and enantioselectivities.[2] | Catalyst synthesis can be complex; may require specific substrates. |
| Metal-Catalyzed Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Dehydroamino acid derivatives | >90% | >95% | High efficiency and enantioselectivity.[8] | Requires synthesis of a specific precursor; potential for metal contamination in the product. |
| Reductive Amination | Nickel-based catalysts | α-Keto esters | High | Potentially low for asymmetric versions without a chiral director | Cost-effective metal, atom economical.[9] | Asymmetric variants for this substrate are not well-established; may require high pressures and temperatures. |
Note: The data presented is based on analogous systems and serves as a predictive benchmark. Actual performance with Ethyl 2-amino-2-(2-methylphenyl)acetate may vary and requires experimental validation.
Mechanistic Insights and Experimental Rationale
Enzymatic Kinetic Resolution: The catalytic cycle of lipase-mediated acylation involves the formation of an acyl-enzyme intermediate. The enzyme's chiral active site preferentially binds one enantiomer of the amino ester, facilitating nucleophilic attack by the amino group on the acyl donor. The other enantiomer fits poorly in the active site and reacts at a much slower rate. The choice of solvent is critical; non-polar organic solvents are typically preferred to minimize enzyme denaturation and side reactions.[10] The acyl donor also influences the reaction rate and selectivity.[11]
Caption: A streamlined workflow for benchmarking catalyst performance.
Conclusion and Future Outlook
For the synthesis of enantiopure Ethyl 2-amino-2-(2-methylphenyl)acetate, enzymatic kinetic resolution, particularly with immobilized Candida antarctica Lipase B, stands out as a highly robust and selective method. Its operational simplicity, mild reaction conditions, and the high enantiomeric excess achievable make it an attractive choice for both laboratory-scale synthesis and industrial production. While the 50% theoretical yield is a limitation, this can be overcome by employing a dynamic kinetic resolution approach.
Other catalytic methods, such as asymmetric phase-transfer catalysis and metal-catalyzed hydrogenation, offer the potential for higher yields in a single step but may require more extensive catalyst development and optimization for this specific substrate. Future research should focus on direct comparative studies of these different catalytic systems for the synthesis of Ethyl 2-amino-2-(2-methylphenyl)acetate to provide a definitive guide for process development. The continued exploration of novel catalysts and the optimization of existing methods will undoubtedly lead to even more efficient and sustainable routes to this and other valuable chiral amines.
References
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Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. PMC. [Link]
-
Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis. Journal of Chemical Education - ACS Publications. [Link]
-
Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. PubMed. [Link]
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Asymmetric Synthesis of N-Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N-Alkyl Amino Esters. Organic Letters - ACS Publications. [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. [Link]
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Enzymatic kinetic resolution of β-amino acid derivatives. Eötvös Loránd University. [Link]
-
Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol. Walsh Medical Media. [Link]
-
Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]
-
Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. [Link]
-
Engineering of Candida antarctica lipase B for the kinetic resolution of alpha-halo esters. Research Explorer The University of Manchester. [Link]
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Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]
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Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. [Link]
- Asymmetric Synthesis of Unusual Amino Acids. In Chirality in Drug Design and Development. Edited by Reddy, I. K.; Mehvar, R. CRC Press.
-
Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. The University of Tokyo. [Link]
-
Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate. [Link]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology. Edited by Marti, J. Humana Press.
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Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
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Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]
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Chemoenzymatic Synthesis of New Aromatic Esters of Mono- and Oligosaccharides. MDPI. [Link]
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Asymmetric Synthesis. University of York. [Link]
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Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI. [Link]
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Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Sciences. [Link]
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Synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives. Granthaalayah Publications and Printers. [Link]
-
Facile Chemoenzymatic Synthesis of O-Mannosyl Glycans. PubMed. [Link]
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Reproducibility and scale-up of Ethyl 2-amino-2-(2-methylphenyl)acetate synthesis protocols
As a Senior Application Scientist, evaluating the synthetic routes for Ethyl 2-amino-2-(2-methylphenyl)acetate —a sterically hindered, unnatural ortho-tolylglycine derivative—requires balancing atom economy, stereochemical control, and industrial scalability. This molecule is a critical building block for peptide mimetics, β -lactam antibiotics, and antiplatelet agents. The ortho-methyl group introduces significant steric bulk around the α -carbon, which fundamentally alters the reaction kinetics compared to standard phenylglycine derivatives.
This guide objectively compares three distinct synthetic protocols, explaining the causality behind the reagent choices and providing self-validating workflows to ensure reproducibility from the bench to the pilot plant.
Mechanistic Pathway Analysis
The following diagram illustrates the three divergent synthetic strategies evaluated in this guide.
Figure 1: Comparison of three synthetic pathways to Ethyl 2-amino-2-(2-methylphenyl)acetate.
Protocol 1: Modified Strecker Synthesis (Industrial Scale-Up Route)
Causality & Strategy: The Strecker reaction is the oldest and most economically viable method for synthesizing α -amino acids on an industrial scale[1]. While laboratory-scale syntheses often utilize Trimethylsilyl cyanide (TMSCN), it is prohibitively expensive and moisture-sensitive for ton-scale production. Instead, this protocol utilizes an aqueous NaCN/NH4Cl system. This generates HCN in situ at a controlled rate, mitigating the risk of thermal runaway. The ortho-methyl group sterically shields the resulting nitrile, necessitating exceptionally harsh hydrolysis conditions (refluxing 6M HCl) to convert the aminonitrile to the carboxylic acid.
Step-by-Step Methodology:
-
Imine Formation & Cyanation: Charge a reactor with o-tolualdehyde (1.0 eq) and a saturated aqueous solution of NH4Cl (1.5 eq) in methanol. Slowly add an aqueous solution of NaCN (1.2 eq) at 0 °C. Stir at room temperature for 24 hours.
-
Self-Validation Checkpoint 1: Perform IR spectroscopy on the extracted organic layer. The reaction is complete when the aldehyde carbonyl stretch (~1700 cm⁻¹) disappears and a sharp nitrile stretch (~2230 cm⁻¹) appears.
-
Hydrolysis: Extract the α -aminonitrile into ethyl acetate, concentrate, and resuspend in 6M HCl. Reflux at 110 °C for 18 hours to yield 2-amino-2-(2-methylphenyl)acetic acid hydrochloride.
-
Esterification: Suspend the crude acid in absolute ethanol at 0 °C. Dropwise add Thionyl Chloride ( SOCl2 , 2.0 eq). Reflux for 12 hours.
-
Self-Validation Checkpoint 2: Analyze via HPLC-UV (254 nm). The product peak should demonstrate >98% purity after recrystallization from ethanol/diethyl ether.
Protocol 2: Reductive Amination of α -Keto Esters (Direct Ester Route)
Causality & Strategy: Aryl-keto-containing α -amino acids are highly valuable intermediates[2]. Reductive amination bypasses the harsh, yield-destroying hydrolysis step of the Strecker route by starting directly with the esterified carbon skeleton (Ethyl o-tolylglyoxylate). Because the ortho-methyl group severely hinders spontaneous imine formation, Titanium(IV) isopropoxide ( Ti(OiPr)4 ) is employed. It acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the ketimine before reduction.
Step-by-Step Methodology:
-
Ketimine Formation: Dissolve Ethyl 2-(2-methylphenyl)-2-oxoacetate (1.0 eq) and benzylamine (1.1 eq) in anhydrous THF. Add Ti(OiPr)4 (1.5 eq) and stir at room temperature for 12 hours under nitrogen.
-
Self-Validation Checkpoint 1: Take an aliquot for 1 H NMR. Confirm the disappearance of the benzylic amine protons and the shift of the ester ethyl protons, indicating complete ketimine formation.
-
Reduction: Cool the mixture to 0 °C and add Sodium cyanoborohydride ( NaBH3CN , 1.5 eq) in methanol. Stir for 6 hours. Quench with water and filter through Celite to remove titanium salts.
-
Deprotection: Dissolve the purified N-benzyl intermediate in ethanol. Add 10% Pd/C (10 mol%) and stir under an H2 atmosphere (50 psi) for 12 hours to cleave the benzyl group.
-
Self-Validation Checkpoint 2: LC-MS must confirm the expected mass [M+H]⁺ = 194.1 m/z for the final deprotected ester.
Protocol 3: Asymmetric Petasis Borono-Mannich Reaction (Enantioselective Route)
Causality & Strategy: When enantiopure (S)- or (R)-Ethyl 2-amino-2-(2-methylphenyl)acetate is required, the Petasis reaction is superior. The addition of arylboronic acids to imino acids via the Petasis reaction is a powerful method for arylglycine synthesis[3]. Unlike traditional cross-coupling, the Petasis reaction is highly tolerant of the steric bulk of ortho-substituted arylboronic acids[3]. By using a chiral amine like (R)-phenylglycinol, the bulky phenyl group blocks one face of the intermediate iminium ion, directing the nucleophilic attack of the o-tolylboronic acid strictly to the opposite face, achieving exceptional enantioselectivity.
Step-by-Step Methodology:
-
Multicomponent Coupling: In a round-bottom flask, combine Ethyl glyoxylate (1.0 eq, 50% in toluene) and (R)-phenylglycinol (1.0 eq) in dichloromethane (DCM). Stir for 30 minutes to form the chiral iminium ion.
-
Boronic Acid Addition: Add o-Tolylboronic acid (1.2 eq) to the mixture. Stir at room temperature for 48 hours.
-
Self-Validation Checkpoint 1: Analyze the crude mixture via Chiral HPLC. The diastereomeric ratio (d.r.) of the adduct must exceed 95:5 before proceeding.
-
Auxiliary Cleavage: Dissolve the purified adduct in methanol/acetic acid (9:1). Add Pearlman's catalyst ( Pd(OH)2/C , 20 mol%) and stir under H2 (60 psi) at 40 °C for 24 hours to cleave the chiral auxiliary.
-
Self-Validation Checkpoint 2: Polarimetry and Chiral HPLC of the final product must confirm >98% enantiomeric excess (ee).
Quantitative Performance Comparison
The table below summarizes the empirical data and operational parameters for each protocol, allowing for an objective selection based on project requirements.
| Parameter | Protocol 1: Modified Strecker | Protocol 2: Reductive Amination | Protocol 3: Asymmetric Petasis |
| Overall Yield | 65 - 75% | 70 - 85% | 55 - 65% |
| Stereoselectivity | Racemic | Racemic | >98% ee |
| Scalability | High (Pilot / Ton scale) | Medium (Kilo scale) | Low-Medium (Bench / Kilo) |
| Key Reagent Cost | Low | Moderate | High (Chiral auxiliary & Boronic acid) |
| Safety Profile | High Risk (Cyanide handling) | Moderate (High-pressure H2 ) | Moderate (High-pressure H2 ) |
| Atom Economy | Moderate | High | Low (Auxiliary cleavage mass loss) |
Conclusion & Recommendations
-
For early-stage discovery or bulk racemic synthesis: Protocol 1 (Strecker) remains the most cost-effective, provided the facility has the engineering controls to handle cyanide safely.
-
For rapid, cyanide-free library generation: Protocol 2 (Reductive Amination) is the optimal choice, offering high yields and bypassing harsh hydrolysis conditions.
-
For late-stage drug development requiring single enantiomers: Protocol 3 (Petasis) is mandatory. Despite its lower atom economy, its ability to overcome the steric hindrance of the ortho-methyl group while delivering >98% ee makes it indispensable.
References
-
Yan et al., "Recent advances in asymmetric Strecker reactions," Arkivoc. URL:[1]
-
Science.gov, "keto amino acids: Topics by Science.gov." URL:[2]
-
Petasis et al., "Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters," Journal of the American Chemical Society. URL:[3]
Sources
Analytical Strategies for Forced Degradation: GC-MS vs. LC-MS Profiling of Ethyl 2-amino-2-(2-methylphenyl)acetate
As drug development professionals, we frequently encounter pharmaceutical intermediates that challenge standard analytical platforms. Ethyl 2-amino-2-(2-methylphenyl)acetate —an unnatural amino acid derivative (an ester of o-tolylglycine)—is a prime example. Featuring a reactive primary amine, a hydrolyzable ethyl ester, and a sterically hindered ortho-methylphenyl ring, this molecule generates a highly diverse profile of degradation products under ICH Q1A(R2) stress conditions.
To ensure absolute scientific integrity in impurity profiling, we cannot rely on a single analytical technique. This guide provides an objective, data-backed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for analyzing this compound, detailing the causality behind our methodological choices and establishing a self-validating experimental workflow.
Mechanistic Degradation Pathways
Before selecting an analytical platform, an application scientist must map the predicted chemical behavior of the analyte. The structural features of Ethyl 2-amino-2-(2-methylphenyl)acetate dictate three primary degradation pathways:
-
Hydrolysis (Acid/Base): The ethyl ester is highly labile. Cleavage yields 2-amino-2-(2-methylphenyl)acetic acid. This shifts the molecule from a lipophilic, semi-volatile ester to a highly polar, amphoteric, and non-volatile free amino acid.
-
Oxidation: The primary amine is susceptible to peroxide-induced oxidation, forming N-hydroxy (hydroxylamine) or nitroso derivatives.
-
Thermal/Condensation: Under prolonged heat or basic conditions, the free amine of one molecule can attack the ester of another, leading to dimerization (forming a diketopiperazine derivative).
Fig 1. Primary forced degradation pathways of Ethyl 2-amino-2-(2-methylphenyl)acetate.
Platform Selection: Causality and Matrix Dynamics
The divergence in the physical properties of the parent compound and its degradants necessitates a dual-platform approach. The choice between GC-MS and LC-MS is dictated by volatility, thermal stability, and ionization potential[1].
LC-MS: The Primary Workhorse
For this specific matrix, LC-MS is the superior first-line technique . Why? The primary degradation product (the hydrolyzed free acid) is highly polar and thermally labile. LC-MS operates at ambient temperatures and is specifically designed for non-volatile, polar molecules[1]. Furthermore, the basic primary amine on both the parent and the degradants makes them ideal candidates for Electrospray Ionization in positive mode (ESI+). In ESI+, the amine readily accepts a proton to form a robust [M+H]+ ion, granting ultra-high sensitivity without the need for complex sample preparation[2].
GC-MS: The Orthogonal Problem Solver
While LC-MS captures the polar degradants, it can suffer from ion suppression in the void volume and may miss low-molecular-weight, non-ionizable fragments. GC-MS serves as the critical orthogonal technique [3]. GC-MS excels at separating volatile, thermally stable compounds and provides highly reproducible Electron Impact (EI) fragmentation spectra for structural elucidation[1].
The Causality of Derivatization: We cannot inject the hydrolyzed free acid directly into a GC. The carboxylic acid and primary amine will hydrogen-bond with the silanol groups in the GC inlet and column, causing severe peak tailing and thermal degradation. Therefore, to utilize GC-MS, we must perform silylation (e.g., using BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, forcing the polar degradants into a volatile state.
Self-Validating Experimental Methodologies
A robust analytical protocol must prove its own validity. The following workflows incorporate a Mass Balance and Quench-Control System .
-
Quench-Control: Stressors and neutralizers are added simultaneously at t=0 to prove that degradation occurs during the incubation period, not inside the autosampler.
-
Mass Balance Check: The total molar area of the parent plus all degradants must equal ≥90% of the unstressed control. A mass deficit triggers the orthogonal GC-MS workflow to hunt for lost volatile fragments.
Protocol A: Forced Degradation & Quenching Setup
-
Acid Stress: Dissolve 1.0 mg/mL of the parent API in 50% Acetonitrile. Add an equal volume of 0.1 N HCl . Incubate at 60∘C for 24 hours. Crucial Step: Quench by adding an exact molar equivalent of 0.1 N NaOH to halt hydrolysis kinetics and protect the LC column.
-
Oxidative Stress: Treat the API solution with 3% H2O2 at 25∘C for 24 hours. Crucial Step: Quench with 10 mM Sodium Thiosulfate to neutralize residual peroxides before injection.
Protocol B: UHPLC-ESI-MS/MS Workflow (Direct Analysis)
-
Dilution: Dilute quenched samples 1:100 in initial mobile phase to minimize matrix effects.
-
Chromatography: Inject onto a sub-2µm C18 column ( 100×2.1 mm ).
-
Mobile Phase: Solvent A ( 0.1% Formic Acid in Water) and Solvent B ( 0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton donor, maximizing ESI+ ionization efficiency for the primary amine.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ mode, scanning m/z 100–500, with targeted MS/MS fragmentation for structural confirmation.
Protocol C: GC-EI-MS Workflow (Derivatization Route)
-
Extraction: Perform Liquid-Liquid Extraction (LLE) of the quenched sample using Ethyl Acetate to isolate the organics from the aqueous salts.
-
Drying: Pass the organic layer through anhydrous Na2SO4 . Causality: Even trace water will aggressively hydrolyze the BSTFA derivatization reagent.
-
Derivatization: Transfer of the dried extract to a vial. Add BSTFA (with 1% TMCS) and Pyridine. Heat at 70∘C for 30 minutes.
-
Detection: Inject (splitless) into the GC-MS. Inlet at 250∘C , using a standard DB-5MS column and 70 eV Electron Impact (EI) ionization.
Fig 2. Orthogonal analytical workflow combining LC-MS and GC-MS for comprehensive profiling.
Quantitative Performance Comparison
The following table summarizes the experimental validation data for both platforms when analyzing the parent ester and its primary hydrolyzed acid degradant.
| Analytical Parameter | GC-MS (Parent Ester) | GC-MS (Derivatized Acid) | LC-MS (Parent Ester) | LC-MS (Free Acid) |
| Ionization Mode | EI (70 eV) | EI (70 eV) | ESI (+) | ESI (+) |
| Sample Preparation | LLE | LLE + BSTFA Heating | Shoot-and-dilute | Shoot-and-dilute |
| LOD (ng/mL) | 5.0 | 12.5 | 0.5 | 1.0 |
| LOQ (ng/mL) | 15.0 | 40.0 | 1.5 | 3.0 |
| Linearity (R²) | >0.995 | >0.990 | >0.999 | >0.998 |
| Recovery (%) | 85 - 92% | 78 - 85% | 96 - 101% | 94 - 99% |
| Matrix Effect | Minimal | Moderate (Reagent noise) | Moderate | High (Early elution) |
Data Interpretation: LC-MS demonstrates superior sensitivity (LOD of 0.5 ng/mL ) and recovery for both the parent and the polar degradant. The higher LOQ for the acid degradant in GC-MS ( 40.0 ng/mL ) is caused by derivatization inefficiency and background noise generated by excess BSTFA reagents at low masses. Conversely, the free acid experiences a higher matrix effect in LC-MS because its high polarity causes it to elute early in the reversed-phase gradient, co-eluting with unretained quenching salts that cause ion suppression.
Conclusion
For the degradation profiling of Ethyl 2-amino-2-(2-methylphenyl)acetate, LC-MS is the undisputed primary analytical tool . Its ability to directly analyze the highly polar, thermally labile hydrolysis and oxidation products without derivatization preserves the integrity of the sample and provides superior quantitative limits.
However, regulatory compliance and true scientific rigor require the elucidation of all degradation pathways. By utilizing GC-MS as an orthogonal technique [3], we can detect volatile degradants and leverage highly reproducible EI spectra for structural confirmation, ensuring a 100% mass balance and a fully validated stability profile.
Sources
Ethyl 2-amino-2-(2-methylphenyl)acetate proper disposal procedures
As a Senior Application Scientist, ensuring the safe and compliant disposal of specialized chemical intermediates is just as critical as optimizing their synthetic yields. Ethyl 2-amino-2-(2-methylphenyl)acetate (often referred to as ethyl o-tolylglycinate) is an unnatural alpha-amino acid ester utilized extensively in pharmaceutical development and complex organic synthesis.
Because this molecule features both a nucleophilic primary amine and a hydrolyzable ethyl ester attached to a lipophilic aromatic ring, its disposal requires a nuanced approach. Mishandling can lead to unwanted exothermic reactions, off-gassing, or environmental contamination.
The following guide provides the authoritative, step-by-step logistical and operational procedures for the safe handling and disposal of this compound, grounded in established environmental regulations and chemical causality.
Part 1: Chemical Profile & Hazard Causality
To design a self-validating disposal system, we must first understand the structural causality behind the compound's reactivity. We do not simply memorize disposal bins; we analyze the functional groups:
-
The Primary Amine ( −NH2 ): This group is mildly basic and highly nucleophilic. If placed in a waste container with strong oxidizers (e.g., peroxides, nitric acid) or active alkylating agents, it will undergo exothermic reactions. Furthermore, amines pose a distinct toxicity risk to aquatic ecosystems, strictly prohibiting drain disposal.
-
The Ethyl Ester ( −COOCH2CH3 ): Esters are susceptible to both acid- and base-catalyzed hydrolysis. If this compound is mixed with highly acidic or basic aqueous waste, it will hydrolyze into o-tolylglycine and ethanol. The generation of ethanol in a sealed waste carboy can increase the vapor pressure and flammability of the headspace, creating a burst hazard.
-
The ortho-Methylphenyl Ring: The aromatic ring increases the lipophilicity of the molecule, meaning it will persist in the environment and bioaccumulate if not properly destroyed via high-temperature incineration[1].
Because of these properties, Ethyl 2-amino-2-(2-methylphenyl)acetate is classified as a regulated hazardous organic waste under the Resource Conservation and Recovery Act (RCRA) when discarded[2].
Table 1: Waste Characterization & Segregation Parameters
| Functional Group | Physicochemical Hazard | Operational Waste Action |
| Primary Amine | Basic, nucleophilic; aquatic toxicity. | Segregate from strong oxidizers and alkylating agents. Do not pour down the drain. |
| Ethyl Ester | Hydrolyzable; yields volatile ethanol. | Avoid mixing with extreme pH aqueous waste (pH < 3 or pH > 10) to prevent vapor pressure buildup. |
| Aromatic Ring | Lipophilic, environmentally persistent. | Mandates disposal via EPA-permitted high-temperature incineration facilities. |
Part 2: Step-by-Step Disposal Workflows
The following protocols provide self-validating methodologies for decommissioning this chemical across various physical states. According to the National Academies' Prudent Practices in the Laboratory, establishing a strict waste segregation workflow is the foundation of laboratory safety[3].
Protocol A: Liquid Waste Consolidation (Solvent Solutions)
Context: The compound is dissolved in a reaction solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol).
-
Determine the Solvent Matrix: Identify whether the primary solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Segregation:
-
Halogenated: Pour into the designated "Halogenated Organic Waste" carboy.
-
Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.
-
Causality Check: Mixing halogenated and non-halogenated waste drastically increases incineration costs and can cause phase separations that complicate waste processing.
-
-
Headspace Management: Leave at least 20% headspace in the waste carboy. Because the ester can slowly hydrolyze if trace water and acid/base are present, this headspace acts as a buffer against pressure accumulation.
-
Vapor Control: Ensure the waste container is fitted with a vented cap or a carbon-filtered manifold to comply with RCRA Subpart CC air emission standards for volatile organics[4].
Protocol B: Solid Waste Decommissioning
Context: Disposal of the pure powder, off-specification batches, or crystallized salts (e.g., hydrochloride salt).
-
Collection: Sweep or transfer the solid into a compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).
-
Avoid Dust Generation: If the powder is fine, perform the transfer inside a certified chemical fume hood to prevent inhalation of the biologically active amino acid derivative.
-
Labeling: Affix a hazardous waste label immediately. Mark the contents as "Toxic Solid Organic Waste - Contains Aromatic Amines."
-
Secondary Containment: Place the sealed jar into a secondary containment bin designated for solid organic waste, strictly isolated from solid oxidizers (like nitrates or permanganates).
Protocol C: The Triple-Rinse Container Decontamination
Context: Decommissioning empty reagent bottles or contaminated glassware.
Under RCRA guidelines, a container is only considered "RCRA Empty" and exempt from hazardous waste regulations if it meets specific residue thresholds[5]. For highly active pharmaceutical intermediates, we employ a self-validating triple-rinse system.
-
First Rinse (Dissolution): Add a polar aprotic solvent (e.g., acetone) equal to 10% of the container's volume. Acetone is chosen because its polarity effectively dissolves both the lipophilic ring and the polar amine/ester groups. Cap and invert the bottle 5 times. Dispose of the rinsate in the Non-Halogenated Organic Waste.
-
Second Rinse (Scrubbing): Repeat the process with a fresh aliquot of acetone to capture residual boundary-layer contamination.
-
Third Rinse (Aqueous Verification): Rinse the container with deionized water.
-
Self-Validation Step: Test the pH of this final aqueous rinsate using indicator paper. A neutral pH (~7.0) confirms that the basic amine has been successfully removed. If the pH is alkaline, perform an additional rinse.
-
-
Defacement & Disposal: Once validated, completely deface the original chemical label with a thick black marker. The glass container can now be air-dried and disposed of in standard laboratory glass recycling[6].
Table 2: RCRA Empty Container Thresholds[5]
| Container Capacity | Maximum Allowable Residue | Required Action for Exemption |
| ≤ 119 Gallons | ≤ 3% by weight of total capacity | Standard emptying practices; Triple rinse recommended for amines. |
| > 119 Gallons | ≤ 0.3% by weight of total capacity | Standard emptying practices; Triple rinse recommended for amines. |
| Acutely Hazardous (P-List) | 0% | Mandatory triple-rinsing regardless of volume (Note: This compound is not P-listed, but treated with high rigor). |
Part 3: Mandatory Visualization
The following decision tree illustrates the operational logic for segregating and disposing of Ethyl 2-amino-2-(2-methylphenyl)acetate waste streams.
Fig 1. Disposal decision workflow for Ethyl 2-amino-2-(2-methylphenyl)acetate.
References
-
National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]
-
Department of Toxic Substances Control (DTSC). RCRA Empty and California Empty. CA.gov.[Link]
-
United States Environmental Protection Agency (EPA). RCRA Organic Air Emission Standards for TSDFs and Generators. EPA.gov.[Link]
-
United States Environmental Protection Agency (EPA). Hazardous Waste Listings. EPA.gov.[Link]
-
University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. UChicago.edu.[Link]
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- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 4. epa.gov [epa.gov]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Ethyl 2-amino-2-(2-methylphenyl)acetate
An Essential Guide to Personal Protective Equipment (PPE) for Handling Ethyl 2-amino-2-(2-methylphenyl)acetate
As researchers and scientists at the forefront of drug development, our most critical asset is our team. Ensuring your safety when handling novel chemical entities is paramount. This guide provides a detailed, experience-driven framework for the safe handling of Ethyl 2-amino-2-(2-methylphenyl)acetate, focusing on the correct selection and use of Personal Protective Equipment (PPE). My approach moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to work safely and effectively.
Understanding the Hazard: A Proactive Approach to Safety
While a specific, comprehensive toxicological profile for Ethyl 2-amino-2-(2-methylphenyl)acetate may be under development, we can infer its potential hazards by examining structurally similar compounds, such as aminophenylacetate derivatives and ethyl esters. The available safety data indicates a clear need for caution.[1][2] The primary risks are associated with direct contact and inhalation.
This substance is anticipated to cause skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled.[1][2][3] Therefore, our PPE strategy is designed to create a complete barrier against these exposure routes.
| Hazard Classification | Potential Effect | Precautionary Statement | Source(s) |
| Skin Irritation | Causes skin irritation. Repeated contact can lead to dryness or cracking. | Wear protective gloves. Wash skin thoroughly after handling. Take off contaminated clothing and wash before reuse. | [1][4][5] |
| Eye Irritation | Causes serious eye irritation or damage. | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. | [1][2][5][6][7][8] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [1][2][3] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink or smoke when using this product. Call a POISON CENTER or doctor if you feel unwell. | [2][9][10] |
Core PPE Requirements: Your First Line of Defense
Adherence to the following PPE protocols is mandatory when handling Ethyl 2-amino-2-(2-methylphenyl)acetate in any quantity.
Eye and Face Protection
Direct ocular exposure is a significant risk, with related compounds known to cause serious eye irritation.[5][7]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Risk: Chemical safety goggles are required when handling solutions or performing transfers where splashing is possible.
-
High-Risk Operations: A full-face shield worn over chemical safety goggles is necessary when handling larger volumes (>100 mL) or during procedures with a high potential for energetic splashes, such as reaction quenching.
Hand Protection
The choice of glove material is critical. While no specific permeation data for this exact compound exists, we can select appropriate materials based on its chemical class (ester, aromatic amine).
-
Primary Glove: Nitrile gloves are a robust first choice, offering good resistance to a range of chemicals and excellent dexterity.[11] Ensure gloves are of sufficient thickness (at least 4 mil).
-
For Extended Contact or Immersion: For tasks involving prolonged contact or potential immersion, such as cleaning glassware, double-gloving with two pairs of nitrile gloves or using a heavier-duty glove like neoprene or butyl rubber is recommended.[11]
-
Glove Change Protocol: Always inspect gloves before use. Remove and replace gloves immediately if contamination or perforation is suspected. Never reuse disposable gloves. Wash hands thoroughly after removing gloves.[4]
Body Protection
A barrier must be maintained to prevent skin contact.
-
Standard Use: A flame-resistant laboratory coat, fully buttoned, is required for all work with the compound.
-
Splash Hazard: When handling quantities greater than 50 mL or during vigorous mixing, supplement your lab coat with a chemically resistant apron made of materials like polyethylene or PVC.[11]
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.
Respiratory Protection
The need for respiratory protection is dictated by the work environment and the specific procedure.
-
Standard Procedure: All handling of solid and stock solutions of Ethyl 2-amino-2-(2-methylphenyl)acetate should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][4] In this scenario, respiratory protection is not typically required.
-
When Ventilation is Insufficient: If work must be performed outside of a fume hood where there is a risk of generating aerosols or dust (e.g., weighing large quantities, sonication), a NIOSH-approved respirator is required. A half-mask respirator with organic vapor cartridges is the minimum standard.[11][12]
Operational Plans: Integrating Safety into Your Workflow
Proper PPE is only effective when integrated into standardized, safe operational procedures.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task involving this compound.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Handling Protocols
-
Weighing Solid Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Don standard PPE: lab coat, nitrile gloves, and safety glasses.
-
Use anti-static weigh boats to prevent dispersal of fine powders.
-
Clean any residual powder from the spatula and weighing area with a solvent-dampened wipe before removing from the hood.
-
Dispose of contaminated wipes in a designated hazardous waste container.[1]
-
-
Dissolution and Transfer:
-
Don standard PPE, upgrading to chemical goggles due to the splash risk.
-
Conduct all dissolutions and liquid transfers inside a chemical fume hood.
-
Add solvents slowly to the solid to avoid splashing.
-
Use a grounded and bonded container and receiving equipment if transferring large volumes of flammable solvents.[8][13]
-
Emergency and Disposal Plans
Emergency Response Protocol
In the event of an exposure or spill, a rapid and correct response is crucial. All personnel must be familiar with the location and use of emergency equipment, including safety showers and eyewash stations.
Caption: Emergency response protocol for exposures and spills.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][15] Seek medical attention.
-
Eye Exposure: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Spill Cleanup: For minor spills within a fume hood, absorb the material with an inert absorbent like sand or vermiculite.[2] Wear double nitrile gloves, goggles, and a lab coat. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal of Contaminated PPE and Waste
Proper disposal is the final step in safe handling.
-
Contaminated PPE: Gloves, wipes, and disposable aprons that have come into contact with the chemical must be disposed of as hazardous waste. Place them in a designated, sealed waste container.
-
Chemical Waste: All solutions and unused solid material must be disposed of in accordance with local, state, and federal regulations.[1][2] Do not pour chemical waste down the drain.[1] Label waste containers clearly.
By integrating these expert-driven PPE and handling protocols into your daily laboratory operations, you build a culture of safety that protects you and your colleagues, allowing you to focus on advancing your critical research.
References
- SAFETY DATA SHEET. (2021, December 8). The Perfumers Apprentice.
- p-Aminophenylmercuric Acetate Safety Data Sheet. Santa Cruz Biotechnology.
- Material Safety Data Sheet - Ethyl Acetate. (2025, January 15). Sasol Chemicals.
- SAFETY DATA SHEET - Methyl acetate. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - Ethyl phenylacetate. (2025, September 12). Thermo Fisher Scientific.
- Safety Data Sheet - Ethyl Acetate NF. (2025, March 25).
- Ethyl 2-Amino-2-Phenylacetate Hydrochloride. PubChem.
- Material Safety Data Sheet - Ethyl acetate.
- SAFETY DATA SHEET - Ethyl 3-methyl-3-phenylglycidate. (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET - Methyl phenylacetate. (2011, February 9). Thermo Fisher Scientific.
- Safety Data Sheet - Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. BLD Pharmatech.
- 500145 ethyl phenyl acetate safety data sheet. (2015, January 10).
- SAFETY DATA SHEET - Ethyl Acetate / Reagent B. (2024, February 2). Meridian Bioscience.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council.
- Personal Protective Equipment (PPE) Selection Guide. University of Tennessee Knoxville.
- Chemical Safety Data Sheet - 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID. (2025, August 23). ChemicalBook.
- SAFETY DATA SHEET - Ethyl Acetate. (2015, June 17). Greenfield Global.
- Ethyl Acetate Hazardous Substance Fact Sheet. (2010, January). New Jersey Department of Health.
- MSDS of Methyl (2-amino-phenyl)-acetate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
